molecular formula C16H22O8 B10814740 Macrosphelide A

Macrosphelide A

Cat. No.: B10814740
M. Wt: 342.34 g/mol
InChI Key: MJMMUATWVTYSFD-FTXQSDARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macrosphelide A is a natural product found in Periconia byssoides and Aplysia kurodai with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMMUATWVTYSFD-FTXQSDARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Macrosphelide A: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Allure of the Macrocycle

Nature, in its boundless ingenuity, has long been the premier chemist, crafting molecular architectures of breathtaking complexity and potent biological activity. Among these natural products, macrocycles hold a place of particular reverence. Their inherent conformational pre-organization and large surface areas allow them to engage with biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. Macrosphelide A, a 16-membered macrolide first isolated from the fungus Microsphaeropsis sp., stands as a compelling exemplar of this class.[1] Its intriguing biological profile, spanning anti-cancer, anti-adhesion, and immunosuppressive activities, coupled with a synthetically tractable framework, has made it a focal point for medicinal chemists and drug discovery scientists.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) of this compound. We will dissect the key structural motifs that govern its biological effects, delve into the synthetic strategies that have enabled the exploration of its chemical space, and illuminate the molecular mechanisms that underpin its therapeutic potential. Our journey will be grounded in experimental data, providing a rigorous and practical framework for the rational design of next-generation this compound analogs.

The Core Architecture and Biological Landscape of this compound

This compound (MSA) is a 16-membered macrolide characterized by three ester linkages within its core structure.[3] This unique architecture imparts a degree of rigidity, pre-organizing the molecule for target engagement. The initial biological activity reported for MSA was its ability to inhibit the adhesion of human leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs), a critical step in inflammation and cancer metastasis.[1][2] Subsequent investigations have revealed a broader spectrum of activities, including potent anti-cancer effects and immunosuppressive properties.[1][2]

A pivotal breakthrough in understanding the anti-cancer properties of MSA was the discovery that it simultaneously targets key enzymes in cellular metabolism: enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH).[4] By inhibiting these enzymes, MSA disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, effectively cutting off the energy supply to cancer cells that are heavily reliant on these pathways (the Warburg effect).[4] This multi-targeted approach to cancer metabolism represents a highly promising therapeutic strategy.

Dissecting the Structure-Activity Relationship: A Tale of Analogs

The exploration of the SAR of this compound has been driven by the synthesis and biological evaluation of a multitude of natural and synthetic analogs. These studies have provided invaluable insights into the contributions of different structural features to the molecule's diverse activities.

Modifications to the Macrolide Core

The 16-membered ring of this compound is not merely a scaffold but an active participant in its biological function. Alterations to the ring size and the nature of the ester linkages have been shown to significantly impact activity.

One of the earliest and most informative natural analogs is Macrosphelide B (MSB) , which is the oxidized form of MSA at the C-14 position, featuring a ketone instead of a hydroxyl group.[5][6] This seemingly minor change has a profound effect on its anti-adhesion properties. While MSA is a potent inhibitor of HL-60 cell adhesion to HUVECs with an IC50 of 3.5 µM, MSB is significantly less active, with an IC50 of 36 µM.[2] This highlights the critical importance of the C-14 hydroxyl group for this particular activity.

Further studies on core modifications have revealed that the presence of carbonyl groups can be linked to cytotoxicity.[7] For instance, a diketo-MS analog exhibited cytotoxic effects at high concentrations, whereas MSA itself did not.[7]

The Influence of Side Chains

The substituents adorning the macrocyclic core play a crucial role in fine-tuning the biological activity of this compound. The C3 position, in particular, has emerged as a key site for modification to enhance potency.

A study focused on C3-modified derivatives demonstrated that alterations at this position could significantly improve cytotoxic activity against cancer cell lines.[8] This finding has spurred the development of synthetic strategies to introduce diverse functionalities at this site, with the goal of optimizing anti-cancer efficacy.

The table below summarizes the reported biological activities of key this compound analogs, providing a quantitative basis for understanding the SAR.

CompoundModificationAnti-Adhesion IC50 (µM)Anti-Cancer ActivityReference
This compound -3.5 (HL-60 on HUVEC)Inhibits ENO1, ALDOA, FH[2][4]
Macrosphelide B C-14 ketone36 (HL-60 on HUVEC)Suppresses metastasis via sLe(x)/E-selectin inhibition[2][9]
C3-modified analog Undisclosed C3 modificationNot ReportedIncreased cytotoxicity[8]
Diketo-MS C-8 and C-14 ketonesNot ReportedCytotoxic at high concentrations[7]

Illuminating the Mechanism of Action: From Metabolism to Metastasis

A deep understanding of a molecule's mechanism of action is paramount for its successful development as a therapeutic agent. Research into this compound has unveiled two distinct and compelling mechanisms that contribute to its anti-cancer and anti-inflammatory potential.

Targeting the Metabolic Engine of Cancer

As previously mentioned, this compound exerts its anti-cancer effects by simultaneously inhibiting three critical enzymes in glucose metabolism: ENO1, ALDOA, and FH.[4] This multi-pronged attack on the Warburg effect, a hallmark of cancer, leads to a catastrophic energy crisis within the tumor cell, ultimately triggering apoptosis.

The following diagram illustrates the points of inhibition by this compound in the glycolysis and TCA cycle pathways.

MacrosphelideA_Mechanism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP_DHAP GAP_DHAP F16BP->GAP_DHAP Aldolase A (ALDOA) BPG13 BPG13 GAP_DHAP->BPG13 PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Enolase 1 (ENO1) Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarate Hydratase (FH) Oxaloacetate Oxaloacetate Malate->Oxaloacetate MSA This compound MSA->GAP_DHAP MSA->PG2 MSA->Fumarate caption This compound inhibits key enzymes in glycolysis and the TCA cycle.

Caption: this compound inhibits key enzymes in glycolysis and the TCA cycle.

Disrupting the Cascade of Cell Adhesion

The anti-adhesion properties of Macrosphelides are particularly relevant to their potential in preventing cancer metastasis and treating inflammatory diseases. Macrosphelide B has been shown to inhibit the adhesion of cancer cells to the endothelium by targeting the interaction between sialyl Lewis(x) (sLe(x)) on cancer cells and E-selectin on endothelial cells.[9] This interaction is a critical step in the extravasation of cancer cells from the bloodstream to distant tissues.

The diagram below depicts the proposed mechanism of Macrosphelide B in inhibiting cell adhesion.

Cell_Adhesion_Inhibition cluster_cancer_cell Cancer Cell cluster_endothelial_cell Endothelial Cell sLex sialyl Lewis(x) ESelectin E-selectin sLex->ESelectin Adhesion MSB Macrosphelide B MSB->sLex Inhibition caption Macrosphelide B inhibits cancer cell adhesion by blocking the sLe(x)-E-selectin interaction.

Caption: Macrosphelide B inhibits cancer cell adhesion.

Experimental Protocols: Synthesizing the Future of Macrosphelide-Based Therapeutics

The ability to synthesize this compound and its analogs is fundamental to advancing our understanding of their SAR and unlocking their therapeutic potential. Numerous total syntheses have been reported, employing a variety of elegant strategies to construct the challenging 16-membered macrocycle.[3][10]

General Synthetic Strategy: A Convergent Approach

A common and effective strategy for the synthesis of this compound involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final stages. A widely used method for the crucial macrolactonization step is the Yamaguchi esterification.[10]

The following diagram outlines a generalized workflow for the synthesis of this compound.

Synthesis_Workflow FragmentA Fragment A (C1-C5) Coupling1 Esterification FragmentA->Coupling1 FragmentB Fragment B (C6-C10) FragmentB->Coupling1 FragmentC Fragment C (C11-C16) Coupling2 Esterification FragmentC->Coupling2 Intermediate1 A-B Coupled Intermediate Coupling1->Intermediate1 Intermediate1->Coupling2 LinearPrecursor Linear Tri-ester Precursor Coupling2->LinearPrecursor Macrolactonization Yamaguchi Macrolactonization LinearPrecursor->Macrolactonization MSA This compound Macrolactonization->MSA caption A convergent synthetic workflow for this compound.

Caption: A convergent synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis of a C3-Modified this compound Analog

The following is a representative, step-by-step protocol adapted from the literature for the synthesis of a C3-modified this compound analog, illustrating the key chemical transformations involved.[8]

Step 1: Esterification to form the Dimer

  • To a solution of the C3-modified monomeric acid (1.0 equiv) in toluene at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv).

  • Stir the mixture for 1 hour.

  • Add 4-dimethylaminopyridine (DMAP) (2.0 equiv).

  • After 10 minutes, add a solution of the monomeric alcohol (1.0 equiv) in toluene.

  • Stir the reaction mixture for 1 hour.

  • Quench the reaction with aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

Step 2: Saponification to the Seco-Acid

  • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran and water (3:1).

  • Add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 50°C for 12 hours.

  • Cool the reaction to room temperature and acidify with 1N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting seco-acid by flash column chromatography.

Step 3: Macrolactonization

  • Subject the purified seco-acid to Yamaguchi macrolactonization conditions (2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP in toluene) to yield the desired C3-modified this compound analog.

Biological Assay Protocol: Cell Viability Assay

To assess the cytotoxic activity of newly synthesized this compound analogs, a standard cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay can be employed.[8]

  • Seed cancer cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • Equilibrate the microplate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Perspectives

The journey into the chemical biology of this compound is far from over. While significant strides have been made in understanding its SAR and mechanism of action, several exciting avenues for future research remain.

  • Systematic SAR Studies: The synthesis and evaluation of comprehensive libraries of this compound analogs, particularly with diverse substitutions at the C3 and C9 positions, will be crucial for developing a more refined SAR model.

  • Target Deconvolution: While the inhibition of metabolic enzymes is a key anti-cancer mechanism, identifying other potential cellular targets of this compound and its analogs could reveal novel therapeutic opportunities.

  • In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro activity of this compound analogs into in vivo efficacy requires a thorough investigation of their pharmacokinetic and pharmacodynamic properties.

  • Combination Therapies: Exploring the synergistic effects of this compound analogs with other anti-cancer agents, particularly those that also target cellular metabolism, could lead to more effective and durable treatment regimens.

References

  • Paek, S. M., Kim, S. H., & Lee, J. S. (2014). Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative. Molecules, 19(10), 15993–16005. [Link]

  • Hayashi, M., Kim, Y. P., Hiraoka, H., Natori, M., Takamatsu, S., Kawakubo, T., Masuma, R., Komiyama, K., & Omura, S. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 48(12), 1435–1439. [Link]

  • [No valid reference for this cit
  • Paterson, I., & Anderson, E. A. (2005). The renaissance of natural products as drug candidates. Science, 310(5747), 451–453. [Link]

  • Kim, J. E., Lee, J. H., Ham, J., Choi, J. S., Lee, J. H., Kim, S., ... & Lee, J. S. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Pharmaceuticals, 14(10), 1060. [Link]

  • Paek, S. M. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules, 20(3), 4430–4449. [Link]

  • [No valid reference for this cit
  • Paek, S. M., & Kim, S. H. (2014). Synthetic advances in macrosphelides: natural anticancer agents. Molecules, 19(10), 15976–15992. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the total synthesis of natural products. Chemical reviews, 106(3), 911–939. [Link]

  • [No valid reference for this cit
  • Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation. The Journal of antibiotics, 49(1), 95–98. [Link]

  • Tsuchida, A., Hayashi, M., Masuma, R., Kim, Y. P., Omura, S., & Komiyama, K. (2002). Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules. Biochemical and biophysical research communications, 291(4), 854–859. [Link]

  • Takamatsu, S., Hiraoka, H., Kim, Y. P., Hayashi, M., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95-98. [Link]

  • Paek, S. M. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Molecules, 19(10), 15976–15992. [Link]

  • Takaoka, D., & Kishi, Y. (2005). Concise syntheses of (+)-macrosphelides A and B. Organic letters, 7(15), 3243–3246. [Link]

Sources

16-membered macrolide antibiotic Macrosphelide A properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Macrosphelide A: Chemical Architecture, Mechanism, and Experimental Protocols Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Redefining the "Antibiotic" Label

This compound (MSPA) is a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp. FO-5050.[1][2][3][4] While structurally classified as a macrolide—a class historically synonymous with antibacterial agents like erythromycin—MSPA is functionally distinct. It does not exhibit significant antibacterial activity. Instead, MSPA is a potent inhibitor of cell-cell adhesion and an immunosuppressive agent with promising antitumor metastasis properties.

This guide serves to correct the classification of MSPA from a traditional antibiotic to a macrolide immunomodulator , detailing its physicochemical properties, the specific inhibition of the HL-60/HUVEC adhesion pathway, and validated protocols for its isolation and assay.

Chemical Architecture & Physicochemical Profile

MSPA features a unique trilactone core, distinguishing it from the erythromycin-type macrolides which typically contain a single lactone ring and sugar moieties.

Structural Specifications
PropertyData
IUPAC Name (3S,9S,15S)-3,9,15-Trimethyl-1,7,13-trioxacyclohexadecane-2,8,14-trione
Molecular Formula C₁₆H₂₂O₈
Molecular Weight 342.34 g/mol
Core Scaffold 16-membered trilactone macrocycle
Key Functional Groups Three ester linkages; three chiral centers (all S-configuration)
Solubility Soluble in MeOH, EtOH, DMSO, Acetone, Ethyl Acetate; Insoluble in Water
Stability Stable in neutral/acidic conditions; labile in strong base (hydrolysis of esters)
Biological Activity Spectrum
  • Antibacterial: Inactive (MIC > 1000 µg/mL against S. aureus, E. coli).

  • Cell Adhesion Inhibition: IC₅₀ = 3.5 µM (HL-60 adhesion to LPS-activated HUVEC).[2]

  • Antitumor: Inhibits B16/BL6 melanoma lung metastasis in murine models.[4][5]

Mechanism of Action (MOA)

MSPA operates via a dual-mechanism affecting both cell surface interactions and intracellular metabolism.

Phenotypic Target: Cell Adhesion Blockade

MSPA prevents the adhesion of leukocytes (e.g., HL-60 cells) to vascular endothelial cells (HUVEC).[4][5] This interaction is critical in inflammation and cancer metastasis. The blockade specifically disrupts the interaction between:

  • Leukocyte Integrins: LFA-1 (CD11a/CD18)

  • Endothelial Ligands: ICAM-1 (CD54) and E-selectin (CD62E)

Molecular Target: The Warburg Effect

Recent proteomic studies (2021) have identified that MSPA binds to key glycolytic enzymes:

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

By inhibiting these enzymes, MSPA disrupts the Warburg effect (aerobic glycolysis), which is essential for the rapid proliferation and energy demands of metastatic cancer cells.

MOA Visualization

MSPA_Mechanism cluster_Metabolism Intracellular Metabolic Targets cluster_Phenotype Phenotypic Outcome MSPA This compound (MSPA) ENO1 Enolase 1 (ENO1) MSPA->ENO1 Direct Binding ALDOA Aldolase A (ALDOA) MSPA->ALDOA Direct Binding FH Fumarate Hydratase (FH) MSPA->FH Direct Binding Adhesion Leukocyte-Endothelial Adhesion (HL-60/HUVEC) MSPA->Adhesion Inhibits (IC50 3.5 µM) Glycolysis Aerobic Glycolysis (Warburg Effect) ENO1->Glycolysis Catalyzes ALDOA->Glycolysis Catalyzes Glycolysis->Adhesion Energy Supply & Signaling Metastasis Tumor Metastasis & Inflammation Adhesion->Metastasis Promotes

Figure 1: Dual mechanism of this compound targeting metabolic enzymes to disrupt energy supply and downstream cell adhesion events.

Production & Synthesis Protocols

Researchers typically obtain MSPA via fungal fermentation due to the complexity of total synthesis for large-scale production.

Fermentation & Isolation Protocol

Source: Microsphaeropsis sp.[1][3] FO-5050 (or equivalent strain).[2][3]

Step-by-Step Methodology:

  • Seed Culture: Inoculate a loop of mycelium into 100 mL of seed medium (2% glucose, 0.5% Polypeptone, 0.2% yeast extract, 0.1% agar) in a 500-mL Erlenmeyer flask. Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

  • Production Culture: Transfer 2 mL of seed culture into 500-mL flasks containing 100 mL of production medium (same composition or optimized with 2% potato dextrose broth). Incubate for 96 hours at 27°C.

  • Extraction:

    • Filter the broth to separate mycelium from the supernatant.

    • Extract the supernatant with an equal volume of Ethyl Acetate (EtOAc) .

    • Extract the mycelium with Acetone, evaporate acetone, and extract the aqueous residue with EtOAc.

    • Combine EtOAc layers and dry over anhydrous Na₂SO₄. Evaporate to dryness in vacuo.

  • Purification (Self-Validating Step):

    • Silica Gel Column: Dissolve crude extract in minimal CHCl₃. Load onto a silica gel column. Elute with a stepwise gradient of CHCl₃:MeOH (100:0 to 90:10). MSPA typically elutes at 98:2 or 95:5.

    • HPLC Polishing: Use a C18 reverse-phase column. Mobile phase: CH₃CN:H₂O (40:60). Detection: UV at 210 nm.

    • Validation: Confirm purity via ¹H-NMR (look for characteristic methyl doublets at δ 1.2-1.4) and Mass Spectrometry (m/z 343 [M+H]⁺).

Total Synthesis Strategy (Overview)

Total synthesis is valuable for generating derivatives for SAR (Structure-Activity Relationship) studies.[6]

  • Strategy: Convergent synthesis using three hydroxy acid fragments.

  • Key Reaction: Yamaguchi Macrolactonization is the industry standard for closing the 16-membered ring.

  • Precursors: Derived from chiral pools (e.g., L-lactate or hydroxybutyrates) to establish the (S,S,S) stereochemistry.

Validated Assay: HL-60/HUVEC Adhesion

This assay is the gold standard for quantifying MSPA activity.

Materials:

  • HL-60 Cells: Human promyelocytic leukemia cells.

  • HUVEC: Human Umbilical Vein Endothelial Cells.[4][5]

  • BCECF-AM: Fluorescent dye for labeling HL-60 cells.

  • LPS (Lipopolysaccharide): To activate HUVECs.[2]

Protocol:

  • HUVEC Preparation: Culture HUVECs in 96-well plates until confluent. Add LPS (10 µg/mL) and incubate for 4–6 hours to induce expression of ICAM-1 and E-selectin.

  • Drug Treatment: Aspirate media. Add fresh media containing this compound (serial dilutions: 0.1 µM to 100 µM). Incubate for 30 minutes.

  • HL-60 Labeling: Incubate HL-60 cells with BCECF-AM (5 µM) for 30 minutes at 37°C. Wash twice with PBS.

  • Adhesion Step: Add labeled HL-60 cells (2 x 10⁵ cells/well) to the HUVEC monolayer. Incubate for 30 minutes at 37°C.

  • Wash: Gently wash the plate 3 times with PBS to remove non-adherent HL-60 cells. Critical: Use an automated washer or extremely gentle pipetting to avoid stripping the monolayer.

  • Quantification: Measure fluorescence using a plate reader (Ex 485 nm / Em 535 nm).

  • Calculation:

    
    
    

Experimental Logic: The LPS stimulation mimics an inflammatory state, upregulating adhesion molecules. If MSPA is active, fluorescence will decrease dose-dependently as fewer HL-60 cells bind to the endothelial layer.

Assay Workflow Diagram

Adhesion_Assay HUVEC HUVEC Monolayer (96-well) LPS LPS Stimulation (4-6 hrs) HUVEC->LPS MSPA_Add Add MSPA (30 min pre-incubation) LPS->MSPA_Add Binding Co-incubation (30 min) MSPA_Add->Binding HL60 HL-60 Cells (BCECF labeled) HL60->Binding Wash Wash 3x PBS (Remove non-adherent) Binding->Wash Read Fluorescence Read (Ex 485 / Em 535) Wash->Read

Figure 2: Workflow for the HL-60/HUVEC cell adhesion inhibition assay.

References

  • Hayashi, M., et al. (1995).[4] "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][3][4][5] I. Taxonomy, fermentation, isolation and biological activities."[4] The Journal of Antibiotics, 48(12), 1435–1439. Link

  • Takamatsu, S., et al. (1996).[1][4] "Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[1][3][4][5] II. Physicochemical properties and structural elucidation." The Journal of Antibiotics, 49(1), 95–98.[4] Link

  • Takamatsu, S., et al. (1997). "Macrosphelides C and D, novel inhibitors of cell adhesion."[4] The Journal of Antibiotics, 50(10), 878–880. Link

  • Ahmed, T., et al. (2021). "this compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH." Biomolecules, 11(10), 1546. Link

  • Paek, S.M. (2014). "Synthetic Advances in Macrosphelides: Natural Anticancer Agents."[4] Molecules, 19(10), 16303-16319. Link

Sources

Biological Target Identification of Macrosphelide A: A Chemical Proteomics Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Target Identification of Macrosphelide A Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Scientists, Chemical Biologists, and Drug Discovery Leads

Executive Summary

This compound (MS-A), a 16-membered macrolide originally isolated from Microsphaeropsis sp., has historically been characterized by its phenotypic effects: inhibition of cell-cell adhesion (specifically HL-60 to HUVEC) and induction of apoptosis in refractory cancer lines. However, the translation of MS-A from a "phenotypic hit" to a "lead compound" was long hindered by the opacity of its molecular mechanism.

Recent advances in chemical proteomics have resolved this ambiguity, identifying Enolase 1 (ENO1) , Aldolase A (ALDOA) , and Fumarate Hydratase (FH) as the direct, high-affinity targets of MS-A. This guide details the technical workflow used to identify these targets, providing a replicable framework for validating small-molecule interactions in the context of the Warburg effect and metabolic reprogramming.

Part 1: Strategic Framework – The "Bait-and-Hook" Methodology

The identification of MS-A targets relies on Compound-Centric Chemical Proteomics (CCCP) .[1] Unlike genetic screens, which infer targets via downstream effects, CCCP detects physical binding.

The Core Challenge: Preserving Bioactivity

The critical failure point in target ID is the modification of the pharmacophore. Structure-Activity Relationship (SAR) studies of MS-A indicate that the core macrolactone ring is essential for binding, while the C-14/C-15 positions offer steric tolerance.

  • Strategic Decision: Biotinylation must occur via a linker at the C-14 or C-15 position to avoid disrupting the binding interface.

Workflow Visualization

The following diagram illustrates the validated workflow for isolating MS-A binding partners from a complex proteome.

MSA_Target_ID_Workflow cluster_0 Phase 1: Probe Engineering cluster_1 Phase 2: Affinity Purification cluster_2 Phase 3: Identification MS_A Native this compound Probe Biotin-MS-A Chimera MS_A->Probe Click Chemistry (Cross-Metathesis) Linker PEG Linker + Biotin Linker->Probe Incubation Probe-Proteome Incubation Probe->Incubation Lysate Cell Lysate (HepG2/MCF-7) Lysate->Incubation Beads Streptavidin Magnetic Beads Incubation->Beads Pull-down Elution Tryptic Digestion Beads->Elution Enrichment LCMS LC-MS/MS (Orbitrap) Elution->LCMS Targets Valid Targets: ENO1, ALDOA, FH LCMS->Targets Peptide Mapping

Figure 1: End-to-end chemical proteomics workflow for isolating this compound binding partners.

Part 2: Technical Protocols

Protocol A: Affinity Pull-Down Assay

Objective: To physically isolate proteins that bind to MS-A from a whole-cell lysate.

Reagents:

  • Biotin-MS-A Probe (synthesized via Yamaguchi-Hirao alkynylation or similar).[2]

  • Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

  • Competitor: Native (unlabeled) this compound (10x - 50x excess).

Step-by-Step Methodology:

  • Lysate Preparation: Harvest HepG2 or HL-60 cells (

    
     cells). Lyse in ice-cold Lysis Buffer for 30 min. Centrifuge at 14,000 
    
    
    
    for 15 min at 4°C to clear debris.
  • Pre-Clearing: Incubate supernatant with streptavidin beads for 1 hour at 4°C to remove non-specific biotin-binding proteins (e.g., carboxylases). Discard beads.

  • Probe Incubation: Divide lysate into two aliquots:

    • Experimental: Add Biotin-MS-A Probe (10

      
      M).
      
    • Competitive Control: Add Native MS-A (100

      
      M) prior to adding Biotin-MS-A Probe. This step is crucial for establishing specificity.
      
  • Capture: Incubate with fresh streptavidin beads overnight at 4°C with gentle rotation.

  • Stringent Washing: Wash beads

    
     with Lysis Buffer. Crucial: Perform the final wash in ammonium bicarbonate (volatile buffer) to prepare for Mass Spec.
    
  • Elution: Elute bound proteins using 2% SDS sample buffer and boil at 95°C for 5 min (for Western Blot) or perform on-bead tryptic digestion (for MS).

Protocol B: Target Validation via DARTS

Objective: To validate binding without using a modified probe (label-free validation). Drug Affinity Responsive Target Stability (DARTS) relies on the principle that ligand binding stabilizes a protein against proteolysis.

  • Incubation: Incubate cell lysate with Native MS-A (0, 10, 50, 100

    
    M) for 1 hour at room temperature.
    
  • Proteolysis: Add Pronase (1:100 to 1:1000 enzyme-to-protein ratio). Incubate for 30 minutes.

  • Quenching: Stop reaction with SDS loading buffer and boil.

  • Readout: Perform SDS-PAGE and Western Blot using antibodies specific to ENO1 or ALDOA .

  • Result Interpretation: A "protected" band in the drug-treated lanes (compared to the vehicle control) confirms direct physical binding and stabilization.

Part 3: Data Synthesis & Mechanism of Action

Identified Targets

Quantitative proteomic analysis (verified by siRNA knockdown) has identified three key glycolytic and TCA cycle enzymes as the primary targets of this compound:

Target ProteinFunctionRole in Cancer (Warburg Effect)MS-A Effect
Enolase 1 (ENO1) Glycolysis (2-PG

PEP)
Upregulated in tumors to drive aerobic glycolysis.Direct Inhibition
Aldolase A (ALDOA) Glycolysis (FBP

G3P + DHAP)
Critical for glucose flux; promotes proliferation.Direct Inhibition
Fumarate Hydratase (FH) TCA Cycle (Fumarate

Malate)
Tumor suppressor; loss leads to fumarate accumulation.Direct Inhibition
Mechanistic Pathway Reconstruction

The identification of these targets explains the historical phenotypic data (apoptosis and adhesion inhibition). MS-A acts as a multi-target metabolic disruptor. By blocking ENO1 and ALDOA, it starves the cancer cell of ATP and glycolytic intermediates. Simultaneously, the disruption of mitochondrial respiration increases Reactive Oxygen Species (ROS), triggering the JNK-mediated apoptotic pathway.

MSA_Mechanism cluster_glycolysis Glycolysis & TCA Blockade MSA This compound ENO1 ENO1 MSA->ENO1 Inhibits ALDOA ALDOA MSA->ALDOA Inhibits FH Fumarate Hydratase MSA->FH Inhibits Metabolic_Stress Metabolic Stress (ATP Depletion) ENO1->Metabolic_Stress ALDOA->Metabolic_Stress FH->Metabolic_Stress ROS ROS Accumulation Metabolic_Stress->ROS Adhesion Cell Adhesion Molecules (Downregulation) Metabolic_Stress->Adhesion Energy Deprivation JNK JNK Activation ROS->JNK Apoptosis Apoptosis (Caspase Cascade) JNK->Apoptosis

Figure 2: Signal transduction pathway illustrating how MS-A induced metabolic collapse leads to apoptosis.

References

  • Zhang, Y., et al. (2021). "this compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH." Frontiers in Oncology.

    • Significance: The definitive study identifying the metabolic targets via affinity purific
  • Takamatsu, S., et al. (1997). "Macrosphelides A and B, novel inhibitors of cell-cell adhesion. I. Taxonomy, fermentation, isolation and biological activities."[3] The Journal of Antibiotics.

    • Significance: The foundational paper establishing the phenotypic baseline (adhesion inhibition).
  • Ahmed, K., et al. (2009). "Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain." Chemico-Biological Interactions.

    • Significance: Elucidates the downstream ROS/JNK apoptotic p
  • Fukuda, H., et al. (2014). "Design and synthesis of a this compound-biotin chimera." Organic & Biomolecular Chemistry.

    • Significance: Provides the synthetic chemistry protocols for creating the biotinylated probes required for the pull-down assays described in Part 2.

Sources

An In-Depth Technical Guide to the Anti-Tumor and Anti-Metastatic Activity of Macrosphelide A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate cascade of events facilitating metastasis involves complex cell-cell interactions, a critical step of which is the adhesion of circulating tumor cells to the endothelial lining of blood vessels. This guide provides a comprehensive technical overview of Macrosphelide A, a novel 16-membered macrocyclic compound with potent anti-tumor and anti-metastatic properties. We will delve into its mechanism of action, focusing on the inhibition of key molecular interactions in the metastatic cascade and its impact on cancer cell metabolism. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents.

Introduction: The Challenge of Cancer Metastasis and the Promise of this compound

The progression of cancer to a metastatic disease is a complex, multi-step process that includes local invasion, intravasation into the circulatory system, survival in transit, extravasation, and colonization of distant tissues. A pivotal event in this cascade is the adhesion of circulating tumor cells (CTCs) to endothelial cells, which is often mediated by the interaction between selectins on endothelial cells and carbohydrate ligands, such as sialyl-Lewis X (sLex), on the surface of cancer cells.[1][2][3] The overexpression of sLex is associated with poor prognosis and increased metastatic potential in various cancers.[3][4]

This compound, a natural product isolated from the fermentation broth of Microsphaeropsis sp. FO-5050, has emerged as a promising anti-metastatic agent.[5][6] This 16-membered macrolide has demonstrated significant inhibitory effects on cell-cell adhesion, a crucial step in the metastatic process.[6][7] Furthermore, recent studies have unveiled its direct anti-tumor activities through the modulation of cancer cell metabolism.[8][9] This guide will provide a detailed exploration of the scientific underpinnings of this compound's dual anti-tumor and anti-metastatic functions.

Physicochemical Properties of this compound

This compound is a 16-membered macrocyclic compound with the molecular formula C16H22O8 and a molecular weight of 342.[5] Its unique structure, containing three ester bonds within the macrocyclic ring, is central to its biological activity.[6] The structural elucidation of this compound was achieved through spectroscopic methods and chemical transformations.[10]

The Anti-Metastatic Mechanism of Action: Inhibition of E-selectin-Mediated Cell Adhesion

The primary anti-metastatic activity of this compound stems from its ability to disrupt the adhesion of cancer cells to the endothelium.[7][11] This is achieved by inhibiting the interaction between E-selectin, an adhesion molecule expressed on activated endothelial cells, and its ligand, sialyl-Lewis X, which is frequently overexpressed on the surface of cancer cells.[2][7][12]

This compound dose-dependently inhibits the adhesion of HL-60 cells (a human leukemia cell line expressing sLex) to human umbilical vein endothelial cells (HUVECs).[6] The pretreatment of HL-60 cells, but not HUVECs, with this compound resulted in the inhibition of cell adhesion, suggesting that its primary target is on the cancer cells.[7]

Signaling Pathway: E-selectin/sialyl-Lewis X Mediated Metastasis

The following diagram illustrates the critical role of the E-selectin/sialyl-Lewis X interaction in the initial steps of metastasis and the inhibitory action of this compound.

G cluster_0 Circulating Tumor Cell (CTC) cluster_1 Endothelial Cell cluster_2 CTC Tumor Cell sLex sialyl-Lewis X (sLeX) CTC->sLex expresses ESelectin E-selectin sLex->ESelectin Binds to Endo Endothelial Cell Endo->ESelectin expresses Adhesion Tumor Cell Adhesion & Extravasation ESelectin->Adhesion Leads to MacroA This compound MacroA->sLex Inhibits interaction Metastasis Metastasis Adhesion->Metastasis Initiates

Caption: this compound inhibits metastasis by blocking sialyl-Lewis X binding to E-selectin.

Direct Anti-Tumor Activity: Targeting Cancer Metabolism

Beyond its anti-metastatic effects, this compound exhibits direct anti-tumor properties by targeting key enzymes involved in the Warburg effect, a metabolic hallmark of cancer cells.[8][9] This metabolic reprogramming allows cancer cells to sustain high rates of proliferation.

A recent study identified three key metabolic enzymes as direct targets of this compound:

  • Enolase 1 (ENO1)

  • Aldolase A (ALDOA)

  • Fumarate Hydratase (FH)

By simultaneously inactivating these enzymes, this compound disrupts glycolysis and the citric acid cycle, leading to reduced glucose consumption, decreased lactate production, and ultimately, the inhibition of cancer cell proliferation and induction of apoptosis.[8] This multi-targeted approach to disrupting cancer metabolism represents a significant advantage in overcoming the metabolic plasticity of tumor cells.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations of this compound and its analogs.

CompoundTarget/AssayIC50 (µM)Cell LineReference
This compound Adhesion to HUVEC3.5HL-60[6]
Macrosphelide B Adhesion to HUVEC36HL-60[6]
Macrosphelide C Adhesion to HUVEC67.5HL-60[7]
Macrosphelide D Adhesion to HUVEC25HL-60[7]

Experimental Protocols for Assessing Anti-Tumor and Anti-Metastatic Activity

To facilitate further research into this compound and similar compounds, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate anti-metastatic and anti-tumor potential.

Cell Adhesion Assay

This assay quantifies the ability of tumor cells to adhere to a monolayer of endothelial cells, mimicking the initial step of extravasation.

Protocol:

  • Plate Endothelial Cells: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate and culture until a confluent monolayer is formed.

  • Activate Endothelium (Optional): Treat the HUVEC monolayer with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.

  • Label Tumor Cells: Label the tumor cell line of interest (e.g., HL-60) with a fluorescent dye such as Calcein-AM.

  • Treat with this compound: Incubate the fluorescently labeled tumor cells with varying concentrations of this compound for 1-2 hours.

  • Co-culture: Add the treated tumor cells to the HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.

  • Wash: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify Adhesion: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The reduction in fluorescence in treated wells compared to untreated controls indicates the inhibition of cell adhesion.

Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on collective cell migration, a key process in tumor invasion and metastasis.[13]

Protocol:

  • Create a Monolayer: Seed cells into a 6-well plate and grow to 90-100% confluency.[14][15]

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[14]

  • Wash: Gently wash the well with PBS to remove detached cells.

  • Add Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Image at Time Zero: Immediately acquire images of the scratch at defined locations using a phase-contrast microscope.

  • Incubate: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[14]

  • Analyze: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to determine the effect of the compound on cell migration.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, simulating the invasion of surrounding tissues.[16][17]

Protocol:

  • Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[18]

  • Prepare Cells: Resuspend serum-starved cancer cells in a serum-free medium containing the desired concentration of this compound or vehicle control.

  • Seed Cells: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Remove Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and Stain: Fix the invaded cells on the lower surface of the membrane with 70% ethanol and stain with a solution of crystal violet.[18]

  • Image and Quantify: Acquire images of the stained cells and count the number of invaded cells per field of view. A decrease in the number of invaded cells in the treated group compared to the control indicates an inhibitory effect on invasion.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-metastatic potential of a compound like this compound.

G start Start: Compound Screening adhesion Cell Adhesion Assay start->adhesion Primary Screen migration Wound Healing Assay start->migration Secondary Screen invasion Transwell Invasion Assay start->invasion Tertiary Screen in_vivo In Vivo Metastasis Model (e.g., Xenograft) adhesion->in_vivo Validation migration->in_vivo invasion->in_vivo end Conclusion: Anti-Metastatic Potential Determined in_vivo->end Final Assessment

Caption: A typical workflow for assessing the anti-metastatic activity of a test compound.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics with a dual mechanism of action. Its ability to inhibit a critical step in metastasis while simultaneously targeting the metabolic vulnerabilities of cancer cells makes it an attractive candidate for further investigation.

Future research should focus on:

  • In vivo efficacy studies: To validate the anti-tumor and anti-metastatic effects of this compound in relevant animal models of cancer.[19][20]

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.[21][22]

  • Combination therapies: To investigate the potential synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies.

References

  • Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of antibiotics, 49(9), 95–98. [Link]

  • Uchida, R., Tomoda, H., Dong, Y., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 49(9), 89–94. [Link]

  • Lee, S. H., & Kim, H. J. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules (Basel, Switzerland), 20(3), 4429–4443. [Link]

  • Liu, R., Hou, Y., & Gu, Y. (2021). Discovery and development of macrolides as anticancer agents. Current topics in medicinal chemistry, 21(23), 2056–2071. [Link]

  • Kim, H. J., & Lee, S. H. (2014). Development of an advanced synthetic route to macrosphelides and its application to the discovery of a more potent macrosphelide derivative. Molecules (Basel, Switzerland), 19(10), 16037–16053. [Link]

  • Kim, J. Y., Park, S. J., Lee, J. H., Kim, S. Y., & Kim, H. J. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5243. [Link]

  • Kim, J. Y., Park, S. J., Lee, J. H., Kim, S. Y., & Kim, H. J. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5243. [Link]

  • Lee, S. H., & Kim, H. J. (2014). Synthetic advances in macrosphelides: natural anticancer agents. Molecules (Basel, Switzerland), 19(10), 16037–16053. [Link]

  • Tanaka, H., & Omura, S. (2007). Naturally occurring cell adhesion inhibitors. Journal of natural medicines, 61(4), 367–382. [Link]

  • Zhang, X., Li, X., Tian, L., & Wang, W. (2023). Macrolide antibiotics activate the integrated stress response and promote tumor proliferation. Journal of Translational Medicine, 21(1), 60. [Link]

  • Antipova, T. V., Zhelifonova, V. P., Kochkina, G. A., & Dubovik, V. R. (2023). Structures of (+)-macrosphelides A and B. ResearchGate. [Link]

  • Fuster, M. M., Brown, J. R., Wang, L., & Esko, J. D. (2003). A disaccharide precursor of sialyl Lewis X inhibits metastatic potential of tumor cells. Cancer research, 63(11), 2775–2781. [Link]

  • Kołomańska, P., & Paskal, W. (2022). Another Weapon against Cancer and Metastasis: Physical-Activity-Dependent Effects on Adiposity and Adipokines. International journal of molecular sciences, 23(19), 11631. [Link]

  • Wikipedia. (2023). E-selectin. In Wikipedia. [Link]

  • Kim, J. Y., Park, S. J., Lee, J. H., Kim, S. Y., & Kim, H. J. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5243. [Link]

  • Geng, L., & Ley, K. (2016). Cancer Cell Adhesion and Metastasis: Selectins, Integrins, and the Inhibitory Potential of Heparins. International journal of cell biology, 2016, 6767312. [Link]

  • O'Connor, K. L. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in molecular biology (Clifton, N.J.), 1614, 47–55. [Link]

  • Pinho, S. S., & Reis, C. A. (2021). The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation. Cancers, 13(21), 5323. [Link]

  • Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. [Link]

  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. [Link]

  • Wikipedia. (2023). Sialyl-Lewis X. In Wikipedia. [Link]

  • Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a Novel Inhibitor of Cell-cell Adhesion Molecule. II. Physicochemical Properties and Structural Elucidation. The Journal of Antibiotics, 49(9), 95-98. [Link]

  • Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a Novel Inhibitor of Cell-cell Adhesion Molecule. II. Physicochemical Properties and Structural Elucidation. The Journal of Antibiotics, 49(1), 95-98. [Link]

  • Campbell, K. S., & Shalini, S. (2023). Adhesion assay. protocols.io. [Link]

  • Fuster, M. M., Brown, J. R., Wang, L., & Esko, J. D. (2003). A disaccharide precursor of sialyl Lewis X inhibits metastatic potential of tumor cells. Cancer research, 63(11), 2775–2781. [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. [Link]

  • Jonkman, J. E., & Cukierman, E. (2014). An introduction to the wound healing assay using live-cell microscopy. Methods in molecular biology (Clifton, N.J.), 1146, 255–266. [Link]

  • Bio-protocol. (n.d.). Cell Adhesion Assay. [Link]

  • Mann, A. P., & Tanaka, T. (2010). E-selectin: Its Role in Cancer and Potential as a Biomarker. Journal of clinical & experimental oncology, S2. [Link]

  • Lee, S. H., & Kim, H. J. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules (Basel, Switzerland), 20(3), 4429–4443. [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. [Link]

  • Schultz, M. J., & Swindall, A. F. (2013). Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives. Molecules, 18(1), 116-141. [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. [Link]

  • SnapCyte. (n.d.). Invasion Assay Protocol. [Link]

  • Valastyan, S., & Weinberg, R. A. (2011). Role of Cell Adhesion in Cancer Metastasis Formation: A Review. ACS omega, 6(25), 16293–16303. [Link]

  • Chen, Y. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. ResearchGate. [Link]

  • Gremse, F., Stijlemans, B., & Lammers, T. (2016). E-selectin facilitates experimental and spontaneous metastasis of tumor cells carrying no E-selectin ligands. ResearchGate. [Link]

  • Humphries, M. J. (2009). Cell Adhesion Assays. In Methods in molecular biology (Clifton, N.J.) (Vol. 522, pp. 203–210). [Link]

  • Wu, L., et al. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences of the United States of America, 119(31), e2202658119. [Link]

  • Wang, C., et al. (2020). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 10(7), e3579. [Link]

Sources

Methodological & Application

Macrosphelide A: A Potent Modulator of Cell-Cell Adhesion

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocol

Introduction: The Critical Role of Cell Adhesion and its Pharmacological Modulation

Cell-cell adhesion is a fundamental biological process that governs the architecture of tissues, orchestrates embryonic development, and directs immune responses. This intricate interplay is primarily mediated by cell adhesion molecules (CAMs), a diverse group of transmembrane proteins that facilitate interactions between adjacent cells.[1] Among the key families of CAMs are the selectins, integrins, and cadherins, each playing distinct yet often coordinated roles in cellular communication and tissue homeostasis.[1]

Dysregulation of cell adhesion is a hallmark of numerous pathological conditions, including cancer metastasis, chronic inflammation, and autoimmune diseases.[2] Consequently, the pharmacological modulation of cell-cell adhesion presents a compelling therapeutic strategy. Macrosphelide A, a 16-membered macrocyclic compound originally isolated from the fermentation broth of Microsphaeropis sp., has emerged as a noteworthy inhibitor of cell-cell adhesion.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell-cell adhesion assays, detailing its mechanism of action and providing a robust protocol for its investigation.

This compound: Mechanism of Action in Cell Adhesion

This compound exhibits potent anti-adherent activity, with studies demonstrating its ability to inhibit the adhesion of human promyelocytic leukemia cells (HL-60) to lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs) with an IC50 of 3.5 µM.[5] Further investigation into the molecular mechanism has revealed that the closely related analogue, Macrosphelide B, disrupts the interaction between sialyl Lewis(x) (sLe(x)) and E-selectin.[6]

E-selectin is a crucial adhesion molecule expressed on the surface of endothelial cells upon activation by inflammatory stimuli like LPS.[7] It plays a pivotal role in the initial tethering and rolling of leukocytes on the endothelium, a critical step in their extravasation to sites of inflammation.[7] Leukocytes, as well as certain cancer cells, express sLe(x) as a ligand for E-selectin.[6] By interfering with this sLe(x)-E-selectin binding, this compound effectively attenuates a key event in the inflammatory cascade and in cancer cell metastasis.[6]

The following diagram illustrates the proposed mechanism of this compound's inhibitory effect on cell-cell adhesion:

G cluster_0 Endothelial Cell cluster_1 Leukocyte / Cancer Cell cluster_2 Inhibition EC Endothelial Cell ESelectin E-Selectin sLex sLe(x) ESelectin->sLex Binding Leukocyte Leukocyte / Cancer Cell MacrosphelideA This compound MacrosphelideA->ESelectin Inhibits Interaction

Caption: Proposed mechanism of this compound in inhibiting cell-cell adhesion.

Experimental Design: A Validated Cell-Cell Adhesion Assay Protocol

To quantitatively assess the inhibitory effect of this compound on cell-cell adhesion, a static adhesion assay is recommended. This assay is robust, relatively high-throughput, and allows for the precise control of experimental conditions.[8] The protocol outlined below is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results.

Core Principle of the Assay

This protocol measures the adhesion of a suspension of sLe(x)-expressing cells (e.g., HL-60) to a monolayer of E-selectin-expressing endothelial cells (e.g., HUVECs). The suspension cells are fluorescently labeled for easy quantification. After a co-incubation period, non-adherent cells are washed away, and the fluorescence of the remaining adherent cells is measured. The inhibitory effect of this compound is determined by comparing the fluorescence in treated wells to that of untreated controls.

Materials and Reagents
ReagentSupplier (Example)Purpose
Human Umbilical Vein Endothelial Cells (HUVECs)ATCC (PCS-100-010)Endothelial cell monolayer
Endothelial Cell Growth Medium-2 (EGM-2)Lonza (CC-3162)HUVEC culture
Human Promyelocytic Leukemia Cells (HL-60)ATCC (CCL-240)sLe(x)-expressing suspension cells
RPMI-1640 MediumGibco (11875093)HL-60 culture
Fetal Bovine Serum (FBS)Gibco (26140079)Cell culture supplement
Penicillin-StreptomycinGibco (15140122)Antibiotic
Trypsin-EDTA (0.25%)Gibco (25200056)Cell detachment
Lipopolysaccharide (LPS) from E. coliSigma-Aldrich (L4391)E-selectin induction in HUVECs
This compoundCayman Chemical (10007933)Test compound
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich (D2650)Solvent for this compound
Calcein AMThermo Fisher (C3100MP)Fluorescent cell label
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (10010023)Washing and dilutions
Bovine Serum Albumin (BSA)Sigma-Aldrich (A7906)Blocking agent
96-well black, clear-bottom tissue culture platesCorning (3603)Assay plate
Experimental Workflow

The following diagram provides a visual overview of the experimental workflow:

G cluster_0 Day 1: HUVEC Seeding cluster_1 Day 2: HUVEC Activation cluster_2 Day 3: Adhesion Assay A Seed HUVECs in a 96-well plate B Treat HUVECs with LPS to induce E-selectin expression A->B 24h incubation D Pre-treat HUVECs with this compound B->D 24h incubation C Label HL-60 cells with Calcein AM E Add labeled HL-60 cells to HUVEC monolayer C->E D->E F Incubate to allow for adhesion E->F Co-incubation G Wash to remove non-adherent cells F->G H Quantify fluorescence G->H

Caption: Step-by-step workflow for the this compound cell-cell adhesion assay.

Detailed Step-by-Step Protocol

Part 1: Preparation of the Endothelial Monolayer (Day 1 & 2)

  • HUVEC Seeding:

    • Culture HUVECs in EGM-2 medium according to the supplier's instructions.

    • On Day 1, harvest confluent HUVECs using Trypsin-EDTA and seed them into a 96-well black, clear-bottom tissue culture plate at a density of 2 x 10^4 cells per well in 100 µL of EGM-2.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for the formation of a confluent monolayer.

  • HUVEC Activation:

    • On Day 2, carefully aspirate the medium from the HUVEC monolayer.

    • Add 100 µL of fresh EGM-2 containing 1 µg/mL LPS to each well to induce E-selectin expression.

    • For negative control wells, add 100 µL of EGM-2 without LPS.

    • Incubate at 37°C, 5% CO2 for 4-6 hours. Expert Tip: The optimal LPS concentration and incubation time for maximal E-selectin expression should be determined empirically for each batch of HUVECs.

Part 2: Adhesion Assay (Day 3)

  • Preparation of Labeled Suspension Cells:

    • Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day of the assay, harvest the HL-60 cells and wash them once with serum-free RPMI-1640.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

    • Add Calcein AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C in the dark.

    • Wash the labeled cells three times with serum-free RPMI-1640 to remove excess dye.

    • Resuspend the labeled HL-60 cells in EGM-2 at a concentration of 2 x 10^6 cells/mL.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in EGM-2 to prepare a series of working concentrations (e.g., 0.1, 1, 3.5, 10, 30 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • After the LPS activation period, gently wash the HUVEC monolayer twice with warm PBS.

    • Add 50 µL of the this compound working solutions to the appropriate wells. For the vehicle control, add EGM-2 with the corresponding concentration of DMSO.

    • Incubate for 30 minutes at 37°C.

  • Co-incubation and Adhesion:

    • Add 50 µL of the labeled HL-60 cell suspension (1 x 10^5 cells) to each well of the HUVEC monolayer.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion. The optimal incubation time may need to be determined empirically.

  • Washing and Quantification:

    • Gently wash the wells three times with 200 µL of warm PBS to remove non-adherent cells. Causality Note: The washing step is critical. A gentle and consistent technique is necessary to avoid dislodging adherent cells while effectively removing the non-adherent population.

    • After the final wash, add 100 µL of PBS to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence plate reader with excitation at ~494 nm and emission at ~517 nm for Calcein.

Data Analysis and Interpretation
  • Calculate the Percentage of Adhesion:

    • Subtract the average fluorescence of the blank wells (HUVEC monolayer without labeled HL-60 cells) from all other readings.

    • The fluorescence of the positive control wells (LPS-activated HUVECs + labeled HL-60 cells, no this compound) represents 100% adhesion.

    • Calculate the percentage of adhesion for each this compound concentration using the following formula: % Adhesion = (Fluorescence_treated / Fluorescence_positive_control) * 100

  • Determine the IC50 Value:

    • Plot the percentage of adhesion against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell adhesion.

Experimental ConditionExpected OutcomePurpose
Negative Control Low fluorescenceBaseline adhesion to unstimulated HUVECs
(Unstimulated HUVECs + Labeled HL-60s)
Positive Control High fluorescenceMaximal adhesion to LPS-stimulated HUVECs
(LPS-stimulated HUVECs + Labeled HL-60s)
Vehicle Control Similar fluorescence to Positive ControlTo account for any effect of the solvent (DMSO)
(LPS-stimulated HUVECs + Labeled HL-60s + DMSO)
Test Compound Dose-dependent decrease in fluorescenceTo determine the inhibitory effect of this compound
(LPS-stimulated HUVECs + Labeled HL-60s + this compound)

Conclusion and Future Directions

The protocol detailed in this application note provides a robust framework for investigating the inhibitory effects of this compound on cell-cell adhesion. By understanding its mechanism of action, researchers can further explore the therapeutic potential of this compound in inflammatory diseases and cancer. Future studies could involve:

  • Flow-based adhesion assays: To investigate the effect of this compound under physiological shear stress conditions, mimicking blood flow.[6][8]

  • Investigating other cell types: Examining the effect of this compound on the adhesion of different cancer cell lines that express sLe(x) to endothelial cells.

  • Exploring downstream signaling: Investigating the impact of this compound on intracellular signaling pathways that are activated upon E-selectin engagement.

By employing these methodologies, the scientific community can continue to unravel the therapeutic potential of this compound and other modulators of cell-cell adhesion.

References

  • Sakamoto, S., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435-1439.
  • Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95-98.
  • Uchida, R., et al. (2002). Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules.
  • Gout, S., et al. (2010). E-cadherin in cell-cell adhesion and cancer. Sub-cellular biochemistry, 47, 97-124.
  • Kucik, D. F., & Wu, C. (2005). Cell-adhesion assays. Methods in molecular biology (Clifton, N.J.), 294, 43–54.
  • Humphries, M. J. (2009). Cell adhesion assays. Methods in molecular biology (Clifton, N.J.), 522, 203–210.
  • ibidi GmbH. (2021). UP08: Protocol for an Adhesion Assay Using Cell Culture Under Unidirecional Flow. Retrieved from [Link]

  • Cavallaro, U., & Dejana, E. (2011). Adhesion molecule signalling: the role of cadherins. Cell and tissue research, 343(1), 17–26.
  • Ley, K., et al. (2007). Getting to the site of inflammation: the leukocyte adhesion cascade updated. Nature reviews. Immunology, 7(9), 678–689.
  • Varki, A. (1994). The selectin ligands.
  • JoVE. (2013). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Screening of Macrosphelide A Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Macrosphelide A and the Rationale for Analog Screening

This compound, a 16-membered macrolide originally isolated from Microsphaeropsis sp., has garnered significant attention in the field of oncology and drug discovery.[1][2] This natural product exhibits a spectrum of promising biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[2] Notably, its anticancer effects are multifaceted, targeting several hallmarks of cancer.[3]

Initial studies identified this compound as an inhibitor of cell-cell adhesion, a critical process in tumor metastasis.[1][4][5] Subsequent research has unveiled its ability to induce apoptosis (programmed cell death) and exert cytotoxic effects across various cancer cell lines.[3][4][6] A key breakthrough in understanding its mechanism of action revealed that this compound specifically targets and inactivates key enzymes of the Warburg effect—aerobic glycolysis in cancer cells—namely enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH).[3][6][7] By disrupting the altered metabolism of cancer cells, this compound presents an attractive strategy for selectively targeting tumors while sparing normal cells.[3]

Despite its therapeutic potential, the development of this compound itself into a clinical candidate has been hampered by factors such as modest potency.[8] This has spurred significant interest in the synthesis and evaluation of this compound analogs.[9][10][11][12] The primary goal of screening these analogs is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties, while retaining or enhancing the core anti-cancer activities of the parent compound.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust in vitro screening methods to effectively evaluate this compound analogs. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

I. Primary Screening: Cytotoxicity Profiling of this compound Analogs

A fundamental first step in evaluating any potential anti-cancer compound is to determine its cytotoxic activity against relevant cancer cell lines.[13][14] The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability.[15][16] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in an appropriate solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, cytotoxicity of the compound.

Experimental Workflow: MTT Assay

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay and Data Acquisition seed Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of this compound analogs incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HepG2, MCF-7) to approximately 80% confluency.[3]

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the analogs in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterRecommended Value/Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 nM - 100 µM (logarithmic dilutions)
Incubation Time48 - 72 hours
MTT Concentration0.5 mg/mL (final concentration)
Absorbance Wavelength570 nm

II. Secondary Screening: Functional Assays

Analogs demonstrating significant cytotoxicity in the primary screen should be further investigated in functional assays that reflect the known mechanisms of action of this compound.

A. Cell Adhesion Inhibition Assay

This assay is crucial for evaluating the anti-metastatic potential of the analogs, a key reported activity of this compound.[5][8] The assay measures the ability of the analogs to inhibit the adhesion of cancer cells to a monolayer of endothelial cells.[17][18]

The process of metastasis involves the adhesion of circulating tumor cells to the endothelial lining of blood vessels.[4] By creating an in vitro co-culture model with a monolayer of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and fluorescently labeled cancer cells, we can quantify the extent of cell adhesion.[19] A reduction in the fluorescence intensity after washing away non-adherent cells indicates that the compound has inhibited the adhesion process.

  • Endothelial Monolayer Preparation:

    • Seed HUVECs into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer (typically 24-48 hours).

    • Activate the endothelial monolayer by treating with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 4-6 hours prior to the assay to upregulate the expression of adhesion molecules.

  • Cancer Cell Labeling and Treatment:

    • Label the cancer cells (e.g., HL-60) with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.[19]

    • Resuspend the labeled cancer cells in assay buffer and treat them with various concentrations of the this compound analogs for 30-60 minutes.

  • Co-culture and Adhesion:

    • Remove the activation medium from the HUVEC monolayer and add the treated, labeled cancer cells to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing and Fluorescence Reading:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cancer cells.

    • Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/520 nm for Calcein-AM).

The percentage of adhesion inhibition is calculated as follows:

% Inhibition = 100 - [(Fluorescence of Treated Cells / Fluorescence of Control Cells) x 100]

The IC50 value for adhesion inhibition can then be determined from a dose-response curve.

B. Anti-Angiogenesis: Endothelial Tube Formation Assay

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[20] This assay assesses the potential of this compound analogs to inhibit this process.[21][22][23]

When endothelial cells, such as HUVECs, are cultured on a basement membrane extract (e.g., Matrigel), they undergo morphological changes, aligning and forming capillary-like structures known as tubes. This in vitro process mimics several steps of in vivo angiogenesis. The ability of a compound to disrupt or prevent the formation of these tubular networks is indicative of its anti-angiogenic potential.

  • Plate Coating:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Treatment and Seeding:

    • Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

    • Treat the HUVECs with various concentrations of the this compound analogs.

    • Seed the treated cells onto the solidified Matrigel at a density of 10,000-20,000 cells per well.

  • Incubation and Imaging:

    • Incubate the plate for 4-18 hours at 37°C and 5% CO2.

    • Visualize the formation of the tubular network using a microscope and capture images.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Compare the quantitative parameters of tube formation in treated wells to those of the vehicle control. A dose-dependent decrease in tube length, junctions, and loops indicates anti-angiogenic activity.

Assay ParameterRecommended Conditions
Cell Adhesion
Endothelial CellsHUVECs
Cancer CellsHL-60, MDA-MB-231
Fluorescent LabelCalcein-AM (2-5 µM)
Tube Formation
MatrixMatrigel
Endothelial CellsHUVECs
Incubation Time4 - 18 hours

III. Mechanistic Assays: Elucidating the Mode of Action

Analogs with promising functional activity should be further investigated to confirm their mechanism of action and explore potential off-target effects.

A. Glycolysis Inhibition: Lactate Production Assay

This assay provides a direct measure of the impact of the analogs on the Warburg effect, a known target of this compound.[3][7]

A key feature of aerobic glycolysis is the increased conversion of glucose to lactate, even in the presence of oxygen.[3] Therefore, measuring the amount of lactate released into the culture medium serves as a reliable indicator of glycolytic activity. A decrease in lactate production in cells treated with this compound analogs would suggest that they, like the parent compound, inhibit the glycolytic pathway.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HepG2) in a 24-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the this compound analogs.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the culture medium from each well.

    • Centrifuge the medium to remove any cellular debris.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium using a commercially available lactate assay kit (colorimetric or fluorometric). These kits typically use lactate oxidase and a probe to generate a signal proportional to the lactate concentration.

    • Follow the manufacturer's protocol for the assay.

  • Normalization:

    • After collecting the medium, lyse the cells in the wells and measure the total protein content using a BCA or Bradford assay.

    • Normalize the lactate concentration to the total protein content in each well to account for differences in cell number.

B. NF-κB Signaling Pathway Inhibition Assay

The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[24][25] Investigating the effect of this compound analogs on this pathway can provide valuable insights into their broader anti-cancer mechanisms.

The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[25] This phosphorylation leads to the degradation of IκBα and the release of the NF-κB (p65/p50) dimer, which translocates to the nucleus and activates the transcription of target genes.[25] A luciferase reporter gene assay can be used to quantify the transcriptional activity of NF-κB. In this system, cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. An increase in NF-κB activity leads to increased luciferase expression and a measurable light signal.

cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK complex receptor->ikk ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation proteasome Proteasome ikb_p->proteasome ubiquitination & degradation proteasome->nfkb releases dna DNA (NF-κB Response Element) nfkb_n->dna transcription Gene Transcription (Inflammation, Survival) dna->transcription

Caption: The canonical NF-κB signaling pathway.

  • Transfection:

    • Co-transfect cancer cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated as:

% Inhibition = 100 - [(Normalized Luciferase of Treated Cells / Normalized Luciferase of Stimulated Control Cells) x 100]

A dose-dependent decrease in luciferase activity indicates that the this compound analog inhibits the NF-κB signaling pathway.

Conclusion

The suite of in vitro assays detailed in these application notes provides a robust and logical framework for the comprehensive screening of this compound analogs. By starting with a broad cytotoxicity screen and progressing to more specific functional and mechanistic assays, researchers can efficiently identify promising candidates for further preclinical development. This tiered approach ensures that resources are focused on analogs that not only are potent but also retain and potentially enhance the desired anti-cancer mechanisms of the parent natural product. The emphasis on understanding the "why" behind each protocol step is intended to empower researchers to troubleshoot and adapt these methods to their specific needs, ultimately accelerating the journey from analog synthesis to potential therapeutic application.

References

  • This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]

  • Kim, H. Y., Lee, J. H., et al. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Cancers, 13(20), 5228. [Link]

  • Kim, H. Y., Lee, J. H., et al. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. PubMed. [Link]

  • Chen, Y., Liu, Y., et al. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. Journal of Fungi, 9(11), 1088. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. International Journal of Experimental Pathology, 90(3), 198-211. [Link]

  • Mechanisms in Medicine. (2011, March 29). Macrolides: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024, January 23). Kosheeka. Retrieved February 8, 2024, from [Link]

  • Sgariglia, M. A., Soberón, J. R., et al. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules, 21(7), 868. [Link]

  • Imbs, T. I., & Zvyagintseva, T. N. (2020). Anticancer Properties of Macroalgae: A Comprehensive Review. Marine Drugs, 18(4), 183. [Link]

  • Lee, K., & Lee, J. S. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Marine Drugs, 12(10), 5046-5066. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. [Link]

  • Cell adhesion - In vitro assays. (n.d.). Labtoo. Retrieved February 8, 2024, from [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor Perspectives in Biology, 1(4), a000060. [Link]

  • In Vitro Angiogenesis Assays. (n.d.). Amsbio. Retrieved February 8, 2024, from [Link]

  • Digman, M. A., & Gratton, E. (2012). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers in Bioscience, 17(1), 133-143. [Link]

  • Takeda, K., & Tsuboyama, K. (2005). Concise syntheses of (+)-macrosphelides A and B. Organic Letters, 7(15), 3243-3246. [Link]

  • In Vitro Angiogenesis Assay for Drug Testing. (n.d.). Reaction Biology. Retrieved February 8, 2024, from [Link]

  • Lee, K., & Lee, J. S. (2015). Development of Advanced Macrosphelides: Potent Anticancer Agents. Molecules, 20(3), 4429-4443. [Link]

  • Pijuan, J., & Lanuza, J. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. [Link]

  • NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved February 8, 2024, from [Link]

  • NF-κB. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]

  • Cell Adhesion Assays. (2017). Methods in Molecular Biology, 1625, 1-12. [Link]

  • An, R., & Li, B. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 14(11), 2465. [Link]

  • Chen, F. E. (2005). Structural studies of NF-κB signaling. Cell Research, 15(1), 1-3. [Link]

  • Long, J., Zhang, S. F., et al. (2014). Total syntheses of parthenolide and its analogues with macrocyclic stereocontrol. Journal of Medicinal Chemistry, 57(16), 7098-7112. [Link]

  • V-learning. (2024, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube. [Link]

  • Li, X., & Liu, X. (2007). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Medicinal Chemistry, 50(14), 3214-3221. [Link]

  • Dai, M. (2014). Strategies and Methods for the Synthesis of Anticancer Natural Product Neopeltolide and its Analogs. Current Organic Chemistry, 18(17), 2216-2228. [Link]

Sources

Application Notes and Protocols: Dose-Dependent Inhibition Assays Using Macrosphelide A

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting dose-dependent inhibition assays using Macrosphelide A. This document outlines the scientific background, key biological activities, and detailed protocols for accurately determining the inhibitory potency of this promising natural product.

Introduction to this compound: A Potent Inhibitor of Cellular Adhesion and Metabolism

This compound is a 16-membered macrolide, a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, anti-tumor, and antibacterial effects.[1][2] Originally isolated from the fungus Microsphaeropsis sp., this compound has garnered significant interest due to its ability to modulate critical cellular processes without exhibiting broad cytotoxicity at effective concentrations.[3] Its unique structure, featuring three ester bonds within the macrolactone ring, is central to its bioactivity.[3][4]

This compound's primary reported mechanisms of action are the inhibition of cancer cell metabolism and the disruption of cell-cell adhesion.[3][5] It has been shown to simultaneously target and inactivate key enzymes in the Warburg effect, a hallmark of cancer metabolism, including enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH). Furthermore, this compound potently inhibits the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs), a critical step in the inflammatory response and cancer metastasis.[3] This dual-action profile makes this compound a compelling candidate for further investigation in oncology and inflammatory disease research.

Physicochemical Properties and Reagent Preparation

A thorough understanding of this compound's physical and chemical characteristics is paramount for accurate and reproducible experimental results.

PropertyValue/InformationSource
Molecular Formula C₁₆H₂₂O₈[6]
Molecular Weight 342.3 g/mol [6]
Appearance Solid[6]
Solubility Soluble in DMSO, Methanol, and Chloroform[6]

Stock Solution Preparation (10 mM):

  • Justification: A high-concentration stock solution in an organic solvent is necessary due to the poor aqueous solubility of many natural products. Dimethyl sulfoxide (DMSO) is a common choice for its high solvating power and compatibility with most cell-based and biochemical assays at low final concentrations.[7][8]

  • Accurately weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.423 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation:

Prepare serial dilutions of the 10 mM stock solution in the appropriate assay buffer or cell culture medium immediately before use. It is critical to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7][8]

Protocol 1: Cell-Cell Adhesion Inhibition Assay (HL-60 and HUVEC Co-culture)

This protocol details a static adhesion assay to determine the dose-dependent inhibitory effect of this compound on the adhesion of HL-60 leukemia cells to a monolayer of activated HUVECs.

Principle:

This assay mimics the initial step of leukocyte extravasation during inflammation, where leukocytes in the bloodstream adhere to the endothelial lining of blood vessels. HUVECs are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to upregulate the expression of cell adhesion molecules like E-selectin.[5] Fluorescently labeled HL-60 cells, which express the corresponding ligands (e.g., sialyl Lewis x), are then co-cultured with the activated HUVEC monolayer. The degree of adhesion is quantified by measuring the fluorescence of the remaining adherent HL-60 cells after washing away non-adherent cells. This compound is expected to interfere with this interaction in a dose-dependent manner.

Workflow for Cell Adhesion Inhibition Assay:

G cluster_0 Day 1: HUVEC Seeding cluster_1 Day 2: HUVEC Activation & this compound Treatment cluster_2 Day 2: HL-60 Labeling and Co-culture cluster_3 Day 2: Quantification HUVEC_seed Seed HUVECs into a 96-well plate LPS_activation Activate HUVECs with LPS HUVEC_seed->LPS_activation Macrosphelide_treatment Add serial dilutions of This compound LPS_activation->Macrosphelide_treatment Co_culture Add labeled HL-60 cells to the HUVEC monolayer Macrosphelide_treatment->Co_culture HL60_label Label HL-60 cells with a fluorescent dye HL60_label->Co_culture Wash Wash away non-adherent HL-60 cells Co_culture->Wash Readout Measure fluorescence to quantify adhered cells Wash->Readout Analysis Calculate % inhibition and determine IC50 Readout->Analysis

Caption: Workflow of the this compound cell adhesion inhibition assay.

Detailed Step-by-Step Protocol:

  • HUVEC Seeding: a. Culture HUVECs in a T-75 flask until they reach 80-90% confluency. b. Aspirate the culture medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh HUVEC growth medium and perform a cell count. d. Seed the HUVECs into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer the following day (e.g., 2 x 10⁴ cells/well). e. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • HUVEC Activation and this compound Treatment: a. The next day, visually confirm that the HUVECs have formed a confluent monolayer. b. Prepare serial dilutions of this compound in HUVEC growth medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the highest concentration of DMSO used). c. Aspirate the medium from the HUVEC monolayer and add the this compound dilutions. d. To activate the HUVECs, add LPS to each well to a final concentration of 1 µg/mL. e. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • HL-60 Cell Labeling and Co-culture: a. During the HUVEC incubation, harvest HL-60 cells and wash them with serum-free medium. b. Resuspend the HL-60 cells in serum-free medium containing a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions. c. Incubate the HL-60 cells with the dye for 30 minutes at 37°C, protected from light. d. Wash the labeled HL-60 cells twice with fresh medium to remove excess dye. e. Resuspend the labeled HL-60 cells in HUVEC growth medium at a concentration of 1 x 10⁶ cells/mL. f. After the HUVEC activation period, gently aspirate the medium containing this compound and LPS. g. Add 100 µL of the labeled HL-60 cell suspension to each well (1 x 10⁵ cells/well). h. Incubate for 1 hour at 37°C in a 5% CO₂ incubator to allow for cell adhesion.

  • Quantification: a. Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent HL-60 cells. The washing step is critical and should be performed with care to avoid dislodging the HUVEC monolayer. b. After the final wash, add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent dye. d. Calculate the percentage of adhesion inhibition for each concentration of this compound relative to the vehicle control. e. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Biochemical Enzyme Inhibition Assays

This section provides a generalized protocol for determining the dose-dependent inhibition of ENO1, ALDOA, and FH by this compound. These assays are typically performed using purified recombinant enzymes and measure the rate of substrate conversion to product.

Principle:

The activity of each enzyme is measured by monitoring the change in absorbance or fluorescence of a specific substrate or a coupled reaction product over time. The rate of the reaction is determined in the presence of varying concentrations of this compound to ascertain its inhibitory effect.

Workflow for Enzyme Inhibition Assay:

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Reagents Prepare assay buffer, enzyme, substrate, and this compound dilutions Incubation Pre-incubate enzyme with This compound Reagents->Incubation Reaction_init Initiate reaction by adding substrate Incubation->Reaction_init Kinetic_read Measure absorbance/fluorescence kinetically Reaction_init->Kinetic_read Analysis Calculate reaction rates, % inhibition, and IC50 Kinetic_read->Analysis

Caption: Generalized workflow for a biochemical enzyme inhibition assay.

Detailed Step-by-Step Protocol (Example using a generic colorimetric assay):

  • Reagent Preparation: a. Prepare the appropriate assay buffer for the specific enzyme being tested. b. Prepare a stock solution of the purified recombinant enzyme (ENO1, ALDOA, or FH) in the assay buffer. c. Prepare a stock solution of the enzyme's substrate in the assay buffer. d. Prepare serial dilutions of this compound in the assay buffer, including a vehicle control.

  • Assay Execution: a. In a 96-well plate, add the following to each well in the specified order: i. Assay Buffer ii. This compound dilution or vehicle control iii. Enzyme solution b. Mix gently and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced. c. Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Data Acquisition and Analysis: a. Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 15-30 minutes). b. Determine the initial reaction rate (V₀) for each concentration of this compound by calculating the slope of the linear portion of the kinetic curve. c. Calculate the percentage of inhibition for each concentration relative to the vehicle control. d. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound in different assays.

AssayCell Line / EnzymeIC₅₀ Value (µM)Reference
Cell Adhesion InhibitionHL-60 adhesion to LPS-activated HUVECs3.5[1][3]
CytotoxicityP388 leukemia, human prostate tumor cells, L929 fibroblastsNo discernible effect at high doses[1]
CytotoxicitySKOV3 ovarian cancer cellsConcentration-dependent inhibition (specific IC₅₀ not provided)[6]

Mechanistic Insights: Inhibition of Selectin-Mediated Adhesion

The process of leukocyte adhesion to endothelial cells is a multi-step cascade involving selectins and integrins.[9] The initial tethering and rolling of leukocytes are primarily mediated by the selectin family of adhesion molecules.[9] On activated endothelial cells, E-selectin is upregulated and binds to sialyl Lewis x (sLeˣ) moieties on the surface of leukocytes like HL-60 cells.[5]

Macrosphelide B, a close analog of this compound, has been shown to inhibit the adhesion of sLeˣ-expressing cells to E-selectin on activated HUVECs.[5] This suggests that this compound likely acts at this early stage of the adhesion cascade, potentially by interfering with the sLeˣ-E-selectin interaction or the downstream signaling events that strengthen this adhesion.

Signaling Pathway of Leukocyte Adhesion and Potential Inhibition by this compound:

G cluster_0 Endothelial Cell cluster_1 Leukocyte (HL-60) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signal Transduction E_selectin E-selectin Expression NFkB->E_selectin Adhesion Tethering & Rolling (Adhesion) E_selectin->Adhesion sLex sialyl Lewis x (sLeˣ) sLex->Adhesion Macrosphelide_A This compound Macrosphelide_A->Adhesion Inhibition

Caption: Proposed mechanism of this compound in inhibiting leukocyte-endothelial cell adhesion.

Conclusion

This compound is a multifaceted natural product with significant potential as a tool compound for studying, and a lead compound for targeting, pathways involved in cancer and inflammation. The protocols detailed in these application notes provide a robust framework for quantifying its inhibitory activity in both cell-based and biochemical assays. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating a deeper understanding of this compound's mechanism of action and its therapeutic potential.

References

  • Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. (2023). Molecules, 28(22), 7561. Available from: [Link]

  • Hayashi, M., Kim, Y. P., Hiraoka, H., Natori, M., Takamatsu, S., Kawakubo, T., Masuma, R., Komiyama, K., & Omura, S. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435–1439. Available from: [Link]

  • Al-Baqsami, M., Al-Kandari, S., Al-Shatti, M., Al-Hasan, R., & Al-Banna, A. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. BMC Microbiology, 23(1), 324. Available from: [Link]

  • Thuy, T. T., Phuc, P. V., & Nhan, L. C. (2017). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 4(11), 1635-1644. Available from: [Link]

  • Góra, M., Janeczko, T., Dąbrowska, E., Kostrzewa-Susłow, E., & Dymarska, M. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules, 21(7), 863. Available from: [Link]

  • Arakawa, S., Hayashi, M., Komiyama, K., & Omura, S. (2002). Macrosphelide B suppressed metastasis through inhibition of adhesion of sLe(x)/E-selectin molecules. Biochemical and Biophysical Research Communications, 291(5), 1303–1307. Available from: [Link]

  • Paek, S. M., Kim, M. J., & Kim, S. H. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Molecules, 19(10), 15911–15923. Available from: [Link]

  • Akiyama, S. K. (1996). Integrins in cell adhesion and signaling. Human Cell, 9(3), 181–186. Available from: [Link]

  • Péter, B., Boldizsár, I., Kovács, G. M., & Gacser, A. (2021). Natural Compounds as Target Biomolecules in Cellular Adhesion and Migration: From Biomolecular Stimulation to Label-Free Discovery and Bioactivity-Based Isolation. Biomedicines, 9(12), 1804. Available from: [Link]

  • Integrin related cell interaction in primary T lymphocytes and cancer cells. Lehigh Preserve. Available from: [Link]

  • Chakraborty, S., & Li, W. (2020). Macrolactins: biological activity and biosynthesis. Applied Microbiology and Biotechnology, 104(20), 8635–8645. Available from: [Link]

  • Volpe, D. A., Joshi, A., & Arya, V. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751–757. Available from: [Link]

  • Cell Adhesion: IgSF, Cadherin, Selectin, Integrin. (2023). YouTube. Available from: [Link]

  • lines ic50 values: Topics by Science.gov. Available from: [Link]

  • A Review of the Phytochemistry and Biological Activities of Echinopsis Radix. (2023). Molecules, 28(15), 5786. Available from: [Link]

  • Antimicrobial Activity and LC-MS Data Comparison from Lichen Parmotrema praesorediosum in Bangi, Selangor, Malaysia. (2021). Sains Malaysiana, 50(12), 3569-3581. Available from: [Link]

  • Evidente, A., & Kornienko, A. (2022). Fungal bioactive macrolides. Natural Product Reports, 39(8), 1548–1580. Available from: [Link]

Sources

Application Note: Unveiling Protein Targets of Macrosphelide A Using a Biotinylated Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Macrosphelide A and the Quest for its Molecular Targets

This compound (MSA), a 16-membered macrolide originally isolated from Microsphaeropsis sp., has garnered significant interest within the drug discovery community.[1] This natural product exhibits a compelling profile of biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties, with the notable advantage of low in-vivo toxicity.[2] Despite its therapeutic promise, the precise molecular mechanisms underpinning its diverse effects have remained largely elusive. Identifying the direct protein binding partners of MSA is a critical step in elucidating its mechanism of action and unlocking its full therapeutic potential.

Chemical proteomics has emerged as a powerful and unbiased strategy for target identification of bioactive small molecules.[3] This approach utilizes a "bait" molecule, typically a chemically modified version of the compound of interest, to "fish" for its binding partners within a complex biological sample, such as a cell lysate.[3] This application note provides a comprehensive guide for researchers on the design, synthesis, and application of a biotinylated this compound probe (MSA-biotin) for the identification and validation of its protein targets. We will delve into the critical aspects of probe design, provide detailed protocols for affinity purification-mass spectrometry (AP-MS), and discuss essential considerations for data analysis and target validation, thereby offering a robust framework for your target discovery campaigns.

Probe Design and Synthesis: Crafting the Perfect "Bait"

The success of any chemical proteomics experiment hinges on the thoughtful design of the chemical probe. The goal is to create a molecule that retains the biological activity of the parent compound while enabling the efficient capture of its binding partners. For our MSA-biotin probe, two key considerations are paramount: the point of linker attachment and the nature of the linker itself.[4]

A crucial aspect of probe design is selecting a position on the bioactive molecule for linker attachment that does not significantly impede its biological activity.[5] Previous structure-activity relationship (SAR) studies on this compound can guide this decision. The synthesis of an MSA-biotin chimera has been successfully achieved by introducing a linker at a position determined to be less critical for its biological function.[1][6]

The linker connecting MSA to the biotin tag plays a vital role in the successful pulldown of target proteins. A polyethylene glycol (PEG)-based linker is often employed due to its hydrophilicity, which enhances solubility in aqueous buffers, and its flexibility, which allows the MSA moiety to orient itself optimally for binding to its target protein without steric hindrance from the streptavidin-coated beads.[5]

The synthesis of the MSA-biotin probe is a multi-step process that involves the efficient synthesis of the this compound core structure, followed by the attachment of a linker unit via cross-metathesis, and finally, the coupling of the linker-bound MSA with a biotin tag.[1][6]

Experimental Workflow for Target Identification

The overall workflow for identifying the protein targets of this compound using the MSA-biotin probe can be divided into four main stages:

  • Cell Culture and Lysis: Preparing a protein extract that preserves native protein complexes.

  • Affinity Purification: Using the MSA-biotin probe to capture target proteins.

  • Mass Spectrometry: Identifying the captured proteins.

  • Data Analysis and Target Validation: Pinpointing true binding partners and confirming the interaction.

experimental_workflow cluster_preparation Sample Preparation cluster_pulldown Affinity Purification cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis Harvest Cells probe_incubation Incubate Lysate with MSA-Biotin Probe cell_lysis->probe_incubation Protein Lysate streptavidin_capture Capture on Streptavidin Beads probe_incubation->streptavidin_capture washing Wash Beads streptavidin_capture->washing elution Elute Proteins washing->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis Eluted Proteins data_analysis Quantitative Proteomics Data Analysis ms_analysis->data_analysis target_validation Target Validation data_analysis->target_validation

Figure 1: A schematic overview of the experimental workflow for identifying protein targets of this compound using a biotinylated probe.

Detailed Protocols

Part 1: Cell Lysis

Rationale: The choice of lysis buffer is critical for successful affinity purification. The buffer must efficiently solubilize cellular proteins while maintaining the integrity of protein-protein interactions.[3] It is often necessary to empirically determine the optimal lysis buffer for each specific protein complex of interest.[3] A starting point is a buffer with moderate salt concentration and non-ionic detergents.

Recommended Lysis Buffer:

ComponentFinal ConcentrationPurpose
HEPES-KOH, pH 7.420 mMBuffering agent
Potassium Acetate110 mMSalt
MgCl₂2 mMDivalent cation
Tween-200.1% (v/v)Non-ionic detergent
Triton X-1000.1% (v/v)Non-ionic detergent
NaCl150 mMSalt
Protease Inhibitor Cocktail1xPrevent protein degradation
Phosphatase Inhibitor Cocktail1xPrevent dephosphorylation

Protocol:

  • Culture your cells of interest to the desired confluency.

  • Wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cell pellet.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble protein extract.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Part 2: Affinity Purification (Pull-Down Assay)

Rationale: This step utilizes the high-affinity interaction between biotin and streptavidin to isolate the MSA-biotin probe along with its bound proteins.[7] Proper controls are essential to distinguish true binding partners from non-specific interactions.

Essential Controls:

  • Negative Control 1 (Beads only): Incubate streptavidin beads with cell lysate in the absence of any biotinylated probe. This control identifies proteins that non-specifically bind to the beads.

  • Negative Control 2 (Biotin only): Incubate streptavidin beads with cell lysate in the presence of free biotin. This control helps to identify proteins that may interact with the biotin moiety itself.

  • Negative Control 3 (Inactive Compound): If available, use a biotinylated, structurally similar but biologically inactive analog of this compound. This is a robust control to identify proteins that bind non-specifically to the compound scaffold.[8]

Protocol:

  • For each pull-down reaction (including controls), pre-clear the cell lysate by incubating with streptavidin beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • To the pre-cleared lysate, add the MSA-biotin probe to a final concentration of 1-10 µM. For the negative controls, add an equivalent volume of buffer or free biotin.

  • Incubate for 2-4 hours at 4°C on a rotator to allow the probe to bind to its target proteins.

  • Add pre-washed streptavidin beads to each reaction and incubate for another 1-2 hours at 4°C on a rotator to capture the probe-protein complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended. For example:

    • 3 washes with lysis buffer.

    • 2 washes with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl).

    • 2 washes with a low-salt buffer (e.g., lysis buffer with 50 mM NaCl).

  • After the final wash, the beads are ready for protein elution.

Part 3: Protein Elution

Rationale: The extremely strong interaction between biotin and streptavidin necessitates harsh elution conditions. Several methods can be employed, and the choice may depend on the downstream analysis.

Elution Methods:

MethodReagentsAdvantagesDisadvantages
SDS-PAGE Sample Buffer 1x Laemmli bufferSimple and efficientDenatures proteins, co-elutes streptavidin
Excess Biotin and Heat 25 mM Biotin, 95°C for 5 minElutes biotinylated proteins, leaves streptavidin on beadsMay not be 100% efficient for all proteins
On-Bead Digestion Trypsin or other proteaseDirectly generates peptides for MS, avoids streptavidin contaminationCan be less efficient for some proteins

Recommended Protocol (Excess Biotin and Heat):

  • After the final wash, resuspend the beads in 50 µL of elution buffer (25 mM biotin in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubate at 95°C for 5 minutes.[9]

  • Immediately place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Repeat the elution step once and pool the eluates.

  • The eluted proteins are now ready for preparation for mass spectrometry.

Mass Spectrometry and Data Analysis

The eluted proteins are typically separated by SDS-PAGE, and the entire gel lane is excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Quantitative Proteomics Data Analysis Workflow:

data_analysis_workflow raw_data Raw MS Data spectral_processing Spectral Processing (Peak Picking, etc.) raw_data->spectral_processing database_search Database Search (e.g., Mascot, Sequest) spectral_processing->database_search protein_identification Protein Identification database_search->protein_identification quantification Label-Free Quantification (Spectral Counting or Peak Intensity) protein_identification->quantification statistical_analysis Statistical Analysis (Fold Change, p-value) quantification->statistical_analysis candidate_list Candidate Target List statistical_analysis->candidate_list

Figure 2: A generalized workflow for the analysis of quantitative proteomics data from an affinity purification-mass spectrometry experiment.

The goal of the data analysis is to identify proteins that are significantly enriched in the MSA-biotin pull-down compared to the negative controls.[11] Label-free quantification methods, such as spectral counting or precursor ion intensity measurements, are commonly used.[12] Statistical analysis, such as t-tests or ANOVA, is then performed to determine the significance of the enrichment for each identified protein. Proteins that show a high fold-change and a low p-value are considered high-confidence candidate binding partners.

Target Validation: From Candidates to Confirmed Interactions

Identification of a protein by AP-MS is not definitive proof of a direct interaction. A series of orthogonal validation experiments are crucial to confirm that the candidate proteins are bona fide targets of this compound.

Recommended Validation Techniques:

  • Western Blotting: Confirm the presence of the candidate protein in the eluate from the MSA-biotin pull-down, but not in the negative controls.

  • In Vitro Binding Assays: Use recombinant purified candidate protein and MSA to demonstrate a direct interaction. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be employed to quantify the binding affinity.

  • Cellular Thermal Shift Assay (CETSA): This in-cell target engagement assay measures the thermal stabilization of a target protein upon ligand binding.[13][14] An increase in the melting temperature of a candidate protein in the presence of MSA provides strong evidence of intracellular target engagement.

  • Functional Assays: If the candidate protein has a known enzymatic activity or is involved in a specific signaling pathway, assess the effect of MSA on this function.

  • RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout: Depleting the expression of the candidate protein should phenocopy or modulate the cellular effects of MSA.

Conclusion

The use of a biotinylated this compound probe in conjunction with affinity purification and mass spectrometry provides a powerful and unbiased approach to identify its direct protein targets. The protocols and considerations outlined in this application note offer a robust framework for researchers to successfully execute these experiments. Rigorous experimental design, including the use of appropriate controls, and thorough validation of candidate interactors are paramount to the successful elucidation of the molecular mechanisms of this promising therapeutic agent.

References

  • Tokyo University of Agriculture and Technology. (2025, January 10). Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2021). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 26(11), 3321. [Link]

  • Abo, M., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. [Link]

  • Cristea, I. M., & Chait, B. T. (2011). Affinity Purification of Protein Complexes. Cold Spring Harbor Protocols, 2011(6). [Link]

  • Li, Z., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 132(23), 7943–7951. [Link]

  • Yun, H., et al. (2014). Design and synthesis of a this compound-biotin chimera. Organic & Biomolecular Chemistry, 12(36), 7044–7048. [Link]

  • Gillet, L. C., et al. (2017). Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques. Expert Review of Proteomics, 14(7), 593–609. [Link]

  • Suh, Y. G., et al. (2014). Design and synthesis of a this compound-biotin chimera. RSC Publishing. [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein–protein interactions. Nature Protocols, 9(11), 2539–2553. [Link]

  • DeSilva, B., et al. (2008). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. The AAPS Journal, 10(2), 321–331. [Link]

  • Pless, O., et al. (2011). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of Visualized Experiments, (57), 3210. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Scaturro, P., et al. (2024). Lysis buffer selection guidance for mass spectrometry-based global proteomics including studies on the intersection of signal transduction and metabolism. bioRxiv. [Link]

  • Technology Networks. (2025, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

  • Yun, H., et al. (2014). Design and Synthesis of a this compound-Biotin Chimera. ResearchGate. [Link]

  • Kim, D. I., & Birendra, K. C. (2015). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Journal of visualized experiments : JoVE, (101), 52932. [Link]

  • Sikosek, T., & Chan, C. H. (2014). Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. International journal of molecular sciences, 15(12), 22909–22932. [Link]

  • Knight, J. D., et al. (2017). Computational and informatics strategies for identification of specific protein interaction partners in affinity purification mass spectrometry experiments. Methods (San Diego, Calif.), 126, 33–41. [Link]

  • Asquith, C. R. M., & Laitinen, T. (2020). Target Engagement Assays in Early Drug Discovery. Pharmaceuticals, 13(10), 320. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • ResearchGate. (2015). First total synthesis of (−)-macrosphelides J and K and elucidation of their absolute configurations. Retrieved from [Link]

  • ResearchGate. (n.d.). Overall workflow depicting the identification of target proteins by.... Retrieved from [Link]

  • Paek, S. M., et al. (2015). Development of Advanced Macrosphelides: Potent Anticancer Agents. Molecules (Basel, Switzerland), 20(3), 4467–4486. [Link]

  • IBA Lifesciences. (n.d.). SPECIFIC ELUTION AND AVOIDANCE OF CONTAMINATIONS IN BIOID. Retrieved from [Link]

  • LiSyM Cancer. (2024, February 21). Lysis buffer selection guidance for mass spectrometry-…. Retrieved from [Link]

  • The Rockefeller University. (2019, October 29). Biotin-streptavidin based purification guide lines. Retrieved from [Link]

  • ACS Publications. (2025, March 2). Affinity Purification Mass Spectrometry on the Orbitrap–Astral Mass Spectrometer Enables High-Throughput Protein–Protein Interaction Mapping. Retrieved from [Link]

  • The Prevelige Lab. (n.d.). Synthesis of biotin-tagged chemical cross-linkers and their applications for mass spectrometry. Retrieved from [Link]

  • Eurofins DiscoverX. (2017, March 16). Create Your Own InCELL Pulse Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]

  • Shortreed, M. R., et al. (2019). Qualitative and Quantitative Shotgun Proteomics Data Analysis from Data-Dependent Acquisition Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1871, 237–253. [Link]

  • Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • SCIEX. (2024, April 11). Determining optimal buffer concentration and compatibility for high-throughput intact protein analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Administration of Macrosphelide A in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the In Vivo Journey of Macrosphelide A

This compound (MSA), a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp., has garnered significant interest within the scientific community for its potent biological activities.[1] Primarily recognized as an inhibitor of cell-cell adhesion, MSA holds promise as a potential therapeutic agent in oncology and inflammatory diseases.[1][2] As research progresses from in vitro characterization to in vivo efficacy studies, the successful administration of this compound in murine models becomes a critical determinant of experimental success and data reliability.

These application notes provide a comprehensive guide for the in vivo administration of this compound in mice, addressing the challenges posed by its physicochemical properties and offering detailed protocols for various administration routes. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind the recommended approaches, ensuring that researchers can make informed decisions tailored to their specific experimental needs.

Physicochemical Properties and Formulation Considerations for this compound

A thorough understanding of a compound's physicochemical properties is paramount for the development of a stable and effective in vivo formulation. This compound (MW: 342.34 g/mol ; Formula: C₁₆H₂₂O₈) is characterized by its limited aqueous solubility, a common feature among macrolide antibiotics.[3] This poor water solubility necessitates the use of specific vehicles and formulation strategies to achieve the desired concentration and ensure bioavailability.

Solubility Profile: this compound is known to be soluble in several organic solvents.[3]

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
ChloroformSoluble
MethanolSoluble
WaterPredicted to be poorly soluble (2.31 g/L)[4]

Formulation Strategy: Given its hydrophobic nature, the formulation of this compound for in vivo studies requires careful selection of vehicles to maintain its solubility and stability. Co-solvent systems are a practical approach for preclinical studies. The goal is to dissolve this compound in a small amount of a water-miscible organic solvent and then dilute it with an aqueous vehicle to a tolerable concentration for the animal.

Recommended In Vivo Administration Routes and Protocols

The choice of administration route is dictated by the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Here, we detail protocols for intravenous, intraperitoneal, and oral gavage administration of this compound in mice.

Intravenous (IV) Administration

Intravenous administration ensures immediate and 100% bioavailability, making it ideal for pharmacokinetic studies and for achieving rapid target engagement. However, the poor aqueous solubility of this compound presents a challenge, as precipitation in the bloodstream can lead to embolism and toxicity. Therefore, a carefully designed co-solvent system is essential.

Causality Behind Experimental Choices: The selection of a co-solvent system is critical to prevent precipitation upon injection into the aqueous environment of the blood. DMSO is a powerful solvent for this compound, but its concentration must be kept low to avoid hemolysis and toxicity.[5] Polyethylene glycol 400 (PEG 400) and propylene glycol are common co-solvents that can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6] The final formulation should be a clear solution.

Protocol for Intravenous Administration:

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Formulation Preparation (Example for a 10 mg/kg dose in a 20g mouse):

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Vehicle Preparation: In a sterile tube, prepare the co-solvent vehicle by mixing:

    • 10% DMSO

    • 40% PEG 400

    • 50% Saline (0.9% NaCl)

  • Final Formulation:

    • For a 10 mg/kg dose, a 20g mouse requires 0.2 mg of this compound.

    • To administer a volume of 100 µL (5 mL/kg), the final concentration of the dosing solution should be 2 mg/mL.

    • Carefully add the required volume of the this compound stock solution to the co-solvent vehicle and vortex thoroughly to ensure complete dissolution.

    • Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of PEG 400).

    • Sterile filter the final formulation using a 0.22 µm syringe filter before administration.

Administration Procedure:

  • Restrain the mouse appropriately (e.g., using a commercial restrainer).

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the tail with a 70% ethanol wipe.

  • Slowly inject the formulated this compound solution into a lateral tail vein using a 27-30 gauge needle.

  • Observe the animal for any signs of distress during and after the injection.

Self-Validating System:

  • Visual Inspection: The final formulation must be a clear, particle-free solution. Any sign of precipitation indicates an unsuitable formulation.

  • Tolerability Study: Before initiating a large-scale experiment, it is crucial to conduct a small pilot study to assess the tolerability of the vehicle and the formulated drug in a few animals.

Caption: Workflow for IV Formulation of this compound.

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common and relatively simple route for administering compounds in mice, offering good systemic absorption, although it may be slower and less complete than IV administration.[7] A key advantage is the ability to administer slightly larger volumes and suspensions.

Causality Behind Experimental Choices: For IP administration, a suspension can be used if a clear solution cannot be achieved at the desired concentration. A suspension should consist of fine, uniform particles to ensure consistent dosing and minimize irritation. Tween 80 is a non-ionic surfactant that can act as a wetting agent to improve the suspension of hydrophobic particles in an aqueous vehicle.

Protocol for Intraperitoneal Administration:

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Vortex mixer

  • Sonicator (optional)

Formulation Preparation (Example for a 50 mg/kg dose in a 20g mouse):

  • Stock Solution/Initial Dispersion: Weigh the required amount of this compound. Add a small amount of DMSO (e.g., 5-10% of the final volume) to wet the powder and form a paste or a concentrated solution.

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% Tween 80 in sterile saline.

  • Final Formulation (Suspension):

    • Gradually add the Tween 80/saline vehicle to the this compound paste/solution while continuously vortexing.

    • If necessary, sonicate the suspension for a few minutes to ensure a fine and uniform particle distribution.

    • The final formulation should be a homogenous suspension that can be easily drawn into a syringe.

Administration Procedure:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a 30-40° angle.[8]

  • Insert the needle (25-27 gauge) into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[8]

  • Aspirate to ensure that the needle has not entered a blood vessel or internal organ.

  • Inject the suspension.

  • Gently agitate the suspension immediately before drawing it into the syringe to ensure a uniform dose.

Self-Validating System:

  • Homogeneity of Suspension: The suspension should be easily resuspendable and free of large aggregates.

  • Aspiration Check: The absence of blood or urine upon aspiration confirms correct needle placement in the peritoneal cavity.

Caption: Workflow for IP Suspension of this compound.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach. This route is relevant for assessing the oral bioavailability and efficacy of a compound. Macrolides, in general, have variable oral bioavailability, which can be influenced by gastric acid stability and first-pass metabolism.[9]

Causality Behind Experimental Choices: For oral administration of poorly soluble compounds, a suspension is often the most practical formulation. Methylcellulose or carboxymethylcellulose (CMC) are commonly used suspending agents that increase the viscosity of the vehicle, helping to keep the drug particles suspended and ensuring a more uniform dose.

Protocol for Oral Gavage:

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile oral gavage needles (18-20 gauge for adult mice)

  • Sterile syringes (1 mL)

  • Vortex mixer

Formulation Preparation (Example for a 100 mg/kg dose in a 20g mouse):

  • Vehicle Preparation: Prepare a 0.5% solution of methylcellulose or CMC in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Final Formulation (Suspension):

    • Weigh the required amount of this compound.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing to create a uniform suspension.

Administration Procedure:

  • Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Moisten the tip of the gavage needle with sterile water or the vehicle.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. Do not force the needle.[2]

  • Once the needle is in place, administer the suspension slowly.

  • Withdraw the needle and return the mouse to its cage.

Self-Validating System:

  • Absence of Resistance: The gavage needle should pass smoothly into the esophagus. Any resistance indicates incorrect placement, and the needle should be withdrawn and reinserted.

  • Animal's Response: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Caption: Workflow for Oral Suspension of this compound.

Dosing and Pharmacokinetic Considerations

Dosage: A study has shown that intraperitoneal injection of this compound at a dose of 200 mg/kg for five days did not result in acute toxicity in BDF1 mice.[6] This suggests a good safety profile and provides a starting point for dose-ranging studies. For efficacy studies, the dose will depend on the specific disease model and the in vitro potency of this compound.

Pharmacokinetic Sampling: While specific pharmacokinetic data for this compound in mice is not readily available, general principles for macrolides and other small molecules can be applied. A suggested blood sampling schedule for a pilot pharmacokinetic study after a single administration could be:

  • IV administration: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • IP and PO administration: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

These time points are designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.[10] The actual sampling times may need to be adjusted based on the results of the pilot study.

Stability and Storage of Formulations

Stock Solutions: this compound dissolved in 100% DMSO can be stored at -20°C or -80°C for several months.[11] However, it is always recommended to perform a stability test for long-term storage. Avoid repeated freeze-thaw cycles.

Working Formulations: Aqueous formulations of this compound, especially suspensions, should be prepared fresh on the day of use to minimize the risk of degradation and microbial contamination. If a formulation needs to be stored for a short period (e.g., a few hours), it should be kept on ice and protected from light.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmidt, M., O'Hagan, P., & Tirey, D. A. (2003). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Kim, S. H., Park, S. Y., Lee, S. Y., Kim, J. H., & Kim, Y. C. (2022). Effect of storage conditions on the shelf-life extension of fungus-colonized substrates based on Metarhizium anisopliae using modified atmosphere packaging. Scientific reports, 12(1), 473. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • Hayashi, M., Kim, Y. P., Takamatsu, S., Enomoto, A., Shinose, M., Takahashi, Y., & Tanaka, H. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 48(12), 1435–1439. [Link]

  • Adao, R., Le-Deygen, I., Pal'tsev, A., & Grishin, E. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB journal, 35(8), e21773. [Link]

  • Thackaberry, E. A., Wang, X., Schweiger, M., Messick, K., Valle, N., Dean, B., Sambrone, A., Bowman, T., & Xie, M. (2013). Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits. Xenobiotica; the fate of foreign compounds in biological systems, 43(10), 847–854. [Link]

  • PhytoBank. (n.d.). Showing macrosphelide D (PHY0027952). Retrieved from [Link]

  • Sane, R. S., Agarwal, S., & Elmquist, W. F. (2012). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug metabolism and disposition: the biological fate of chemicals, 40(8), 1612–1619. [Link]

  • Atcha, Z., Mistry, A., & Brown, J. (2010). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Journal of visualized experiments : JoVE, (46), 2234. [Link]

  • Lee, G., & Lee, J. H. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(19), e1248. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. [Link]

  • ResearchGate. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse?[Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]

  • ResearchGate. (2023). Pharmacokinetic studies in mice. [Link]

  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Wu, C. Y., & Benet, L. Z. (2018). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 10(4), 221. [Link]

  • Zakeri-Milani, P., Valizadeh, H., & Islambulchilar, Z. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of pharmaceutical sciences, 108(1), 19–26. [Link]

  • MSD Manual Professional Edition. (n.d.). Macrolides. [Link]

  • Arsić, B., Barber, J., & Čolović, M. (2017). 16-membered macrolide antibiotics: a review. International journal of antimicrobial agents, 50(4), 485–497. [Link]

  • Okumura, H., & Iwakawa, S. (2020). Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. Pharmaceutics, 12(4), 385. [Link]

  • Ghavami, S., Celli, J., & Yip, C. K. (2024). Clinically important interactions of macrolides and tetracyclines with dietary interventions—a systematic review with meta-analyses. eClinicalMedicine, 68, 102422. [Link]

  • Barry, A. L., Bryskier, A., Traczewski, M. M., & Brown, S. D. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 10(1), 78–83. [Link]

  • Arai, K., & Irie, H. (1991). In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae. Antimicrobial agents and chemotherapy, 35(4), 790–792. [Link]

  • ResearchGate. (2020). Use of 50:50 ethanol:propylene glycol mixture for I.V. injections in mice?[Link]

  • Google Patents. (n.d.).
  • Wang, X., Wolk, D. M., & Grinstaff, M. W. (2021). The Solvent Dimethyl Sulfoxide Affects Physiology, Transcriptome and Secondary Metabolism of Aspergillus flavus. Journal of fungi (Basel, Switzerland), 7(12), 1045. [Link]

  • Li, M., & Li, F. (2020). Letter to the Editor: Administration of TGF-β Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. Clinical cancer research : an official journal of the American Association for Cancer Research, 26(14), 3823. [Link]

  • UCL Discovery. (n.d.). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration.[Link]

  • de Wit, J., & Geller, E. B. (2001). Intravenous self-administration of abused solvents and anesthetics in mice. Drug and alcohol dependence, 64(3), 325–334. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Amsden, G. W. (1999). Formulary management of macrolide antibiotics. The American journal of managed care, 5(5 Suppl), S287–S295. [Link]

  • ClinPGx. (n.d.). Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 3(4), 57. [Link]

  • Kirst, H. A., Wild, G. M., Baltz, R. H., Hamill, R. L., Ott, J. L., Counter, F. T., & Ose, E. E. (1982). Structure-activity studies among 16-membered macrolide antibiotics related to tylosin. The Journal of antibiotics, 35(12), 1675–1682. [Link]

  • Osman, M. E., Al-Rejaie, S. S., & Abu-El-saad, A. S. (2017). Evaluation of the inhibitory effect of Dimethyl sulfoxide on fungal degradated archaeological wood. International Journal of Conservation Science, 8(3), 431-440. [Link]

  • Imada, T., & Inouye, S. (1990). Comparative in vitro activities of new 14-, 15-, and 16-membered macrolides. Antimicrobial agents and chemotherapy, 34(9), 1710–1714. [Link]

  • Boston University Institutional Animal Care and Use Committee. (2022). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • Atlas Spores Academy. (2023). Storage Duration Guidelines: Recommended Shelf Life Limits. [Link]

  • Kim, B. S., Lee, J. Y., & Hwang, B. K. (2000). In vivo control and in vitro antifungal activity of rhamnolipid B, a glycolipid antibiotic, against Phytophthora capsici and Colletotrichum orbiculare. Pest management science, 56(12), 1029-1035. [Link]

  • Patel, P. H., & Hashmi, M. F. (2023). Macrolides. In StatPearls. StatPearls Publishing. [Link]

  • Luo, S., He, M., & Barfield, M. (2013). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Journal of the American Association for Laboratory Animal Science : JAALAS, 52(2), 158–164. [Link]

  • Aluri, K. C., Holm, R., Teleki, A., Löbmann, K., & Petersson, K. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. International journal of pharmaceutics, 635, 122787. [Link]

  • Gašperlin, M., & Gosenca, M. (2011). Biological actions of drug solvents. Zdravniski Vestnik, 80(11), 834-842. [Link]

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intraperitoneal Injection. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. [Link]

Sources

Troubleshooting & Optimization

Macrosphelide A Technical Support Center: A Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Macrosphelide A. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for utilizing this compound in cell culture experiments. Given its hydrophobic nature, achieving optimal aqueous solubility is critical for obtaining reliable and reproducible results. This document provides in-depth answers to common questions and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

This compound is a 16-membered macrolide, a class of natural products known for their diverse biological activities.[1][2] Initially identified as an inhibitor of cell-cell adhesion, it has since been recognized for its potent anti-cancer properties.[1][3] Specifically, this compound has been shown to inhibit the adhesion of human leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVECs).[4]

From a mechanistic standpoint, this compound exerts its anti-cancer effects by targeting cellular metabolism. It simultaneously inhibits key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, namely enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH).[3][5] By disrupting these central metabolic pathways, this compound effectively starves cancer cells of the energy required for their rapid proliferation, leading to cell death.[5]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is practically insoluble in water. Therefore, organic solvents are necessary to prepare stock solutions for cell culture experiments. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), methanol, and chloroform.[4][6]

For most cell culture applications, high-purity, sterile-filtered DMSO is the solvent of choice due to its high solubilizing power and compatibility with most cell lines at low final concentrations.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is a critical question, as excessive DMSO can be toxic to cells and confound experimental results. The maximum tolerated concentration of DMSO varies between cell lines, with primary cells and stem cells often being more sensitive.

As a general guideline:

  • ≤ 0.1% DMSO: Considered safe for almost all cell lines with minimal to no cytotoxic effects.

  • 0.1% - 0.5% DMSO: Generally well-tolerated by most established cancer cell lines.

  • > 0.5% DMSO: May induce cytotoxic effects, and it is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent-induced effects.

It is always best practice to perform a dose-response experiment with DMSO alone on your specific cell line to determine the optimal working concentration that does not impact cell viability or proliferation.

Q4: My this compound precipitates when I add it to my cell culture media. What can I do?

Precipitation of a hydrophobic compound upon addition to an aqueous solution is a common challenge. This "crashing out" occurs because the compound's solubility dramatically decreases as the concentration of the organic solvent is diluted. Here are several troubleshooting strategies:

  • Stepwise Dilution: Avoid adding your highly concentrated DMSO stock solution directly to a large volume of media. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) culture media. This gradual decrease in solvent concentration can help keep the compound in solution.[7]

  • Vortexing/Mixing: When making dilutions, ensure rapid and thorough mixing. Gently vortex or pipette the solution up and down immediately after adding the this compound stock to the media.

  • Presence of Serum: Fetal Bovine Serum (FBS) and other serum components contain proteins like albumin that can help to solubilize hydrophobic compounds. If you are working with serum-free media, consider if adding a low percentage of serum is permissible for your experiment.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your culture wells is as low as possible while maintaining the desired concentration of this compound. This may require preparing a more concentrated initial stock solution.

  • Sonication: In some instances, brief sonication of the intermediate dilution in a water bath can help to redissolve small precipitates. However, be cautious as this can generate heat and potentially degrade the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming to 37°C and vortexing can aid dissolution.
Immediate precipitation upon addition to media. Rapid change in solvent polarity ("crashing out").Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in pre-warmed (37°C) complete culture medium. Ensure vigorous mixing during dilution.[7]
Delayed precipitation in culture (after hours or days). Evaporation of media leading to increased compound concentration. Saturation of the compound in the media over time.Ensure proper humidification of your incubator. Use sealed culture flasks or plates where possible. Consider reducing the initial concentration of this compound if the effect is observed at higher concentrations.[8]
Inconsistent results between experiments. Precipitation of the compound leading to variable effective concentrations. Degradation of this compound in stock solutions.Visually inspect for any signs of precipitation before treating cells. Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
High background toxicity in vehicle control wells. Final DMSO concentration is too high for the specific cell line.Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cells. Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a reliable method for preparing this compound for cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 342.34 g/mol .[2] c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can assist in dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, ensure that the final concentration of DMSO in the cell culture wells remains below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder stock_vortex Vortex/Warm (37°C) stock_powder->stock_vortex stock_dmso 100% DMSO stock_dmso->stock_vortex stock_solution 10 mM Stock Solution stock_vortex->stock_solution stock_aliquot Aliquot & Store at -80°C stock_solution->stock_aliquot working_thaw Thaw Stock Aliquot stock_aliquot->working_thaw For each experiment working_dilute Serial Dilution working_thaw->working_dilute working_media Pre-warmed (37°C) Culture Media working_media->working_dilute working_solution Final Working Concentrations working_dilute->working_solution

Workflow for preparing this compound solutions.
Protocol 2: Cell Viability (MTT) Assay with this compound

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of this compound. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no treatment" control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

G start Seed Cells in 96-well Plate adhere Adhere Overnight start->adhere treat Treat with this compound (and controls) adhere->treat incubate_treat Incubate (e.g., 24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

MTT assay workflow for this compound.

Visualization of Mechanism of Action

As an inhibitor of key metabolic enzymes, this compound disrupts the energy production machinery of cancer cells.

G cluster_inhibition Inhibition by this compound Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ENO1 ENO1 ALDOA ALDOA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ATP ATP Production (Energy for Proliferation) TCA_Cycle->ATP FH FH ENO1->Glycolysis ALDOA->Glycolysis FH->TCA_Cycle

This compound's inhibition of key metabolic pathways.

References

  • BenchChem. (2025). Compound 4d Precipitation in Culture Media. BenchChem Technical Support.
  • Hayashi, M., Kim, Y. P., Hiraoka, H., Natori, M., Takamatsu, S., Kawakubo, T., Masuma, R., Komiyama, K., & Omura, S. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435–1439.
  • Chen, J., Wang, F., Liu, Y., & Li, J. (2010). Solubility of andrographolide in various solvents from (288.2 to 323.2) K.
  • Song, K., Rajasekaran, N., Chelakkot, C., Lee, H. S., Paek, S. M., Yang, H., Jia, L., Park, H. G., Son, W. S., Kim, Y. J., Choi, J. S., Jeong, H. M., Suh, Y. G., Yun, H., & Shin, Y. K. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Pharmaceuticals (Basel, Switzerland), 14(10), 1060.
  • Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physiochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95–98.
  • Lee, H., Heo, Y. M., Shin, Y. K., & Suh, Y. G. (2015). Development of advanced macrosphelides: potent anticancer agents. Molecules (Basel, Switzerland), 20(3), 4655–4668.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Sherwood, A. M., & Price, K. E. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC medicinal chemistry, 11(1), 143–149.
  • Song, K., Rajasekaran, N., Chelakkot, C., Lee, H. S., Paek, S. M., Yang, H., Jia, L., Park, H. G., Son, W. S., Kim, Y. J., Choi, J. S., Jeong, H. M., Suh, Y. G., Yun, H., & Shin, Y. K. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. Pharmaceuticals (Basel, Switzerland), 14(10), 1060.
  • Hu, B. (n.d.). PROTOCOL FOR CELL ADHESION ASSAYS. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Kennedy, P. R., Arvindam, U. S., Phung, S. K., Ettestad, B., Feng, X., Li, Y., Kile, Q. M., Hinderlie, P., Khaw, M., Huang, R., Kaufman, M., Puchalska, P., Russell, A., Butler, J., Abbott, L., McClure, P., Luo, X., Lu, Q. T., Blazar, B. R., Crawford, P. A., … Felices, M. (2024). Metabolic programs drive function of therapeutic NK cells in hypoxic tumor environments. Science advances, 10(15), eadn1849.
  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Reddit. (2019). Alternatives to DMSO? Acetonitrile in biology?. r/Chempros. Retrieved from [Link]

  • Chłosta, I., Gębarowski, T., & Grynkiewicz, G. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules (Basel, Switzerland), 21(7), 863.
  • ibidi GmbH. (2021). UP08: Protocol for an Adhesion Assay Using Cell Culture Under Unidirecional Flow.
  • Zhang, Z., Song, G., Ni, X., & Zhang, D. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. Molecules (Basel, Switzerland), 28(22), 7551.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. Retrieved from [Link]

  • Liu, Y., Wang, Y., & Zhang, Y. (2022). Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy. Frontiers in pharmacology, 13, 1043058.
  • Amini, S. M., Lavasanifar, A., & Kaur, K. (2021). Guidelines for cell viability assays. Pharmaceutical sciences : PS, 27(4), 489–500.
  • Roots Analysis. (2023).
  • Karsili, T. N. (2000). The Solubility of Proteins in Organic Solvents. Acta Chemica Scandinavica, 54, 577-582.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • PubChem. (n.d.). Macrosphelide H. Retrieved from [Link]

  • bioRxiv. (2024). A Compound that Inhibits Glycolysis in Prostate Cancer Controls Growth of Advanced....
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Jarial, R., Thakur, S., & Sharma, V. (2019). Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes. Bio-protocol, 9(16), e3339.
  • ResearchGate. (2016). Is there any alternative cryo-preservative other than DMSO?. Retrieved from [Link]

  • Jędrzejewski, T., Pawlikowska, M., Sobocińska, J., & Wrotek, S. (2023). COVID-19 and Cancer Diseases—The Potential of Coriolus versicolor Mushroom to Combat Global Health Challenges. International Journal of Molecular Sciences, 24(6), 5485.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. r/cellculture. Retrieved from [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41.
  • Cayman Chemical. (2022).
  • Panpisut, P., Chewchinda, S., & Siripong, P. (2015). Solubility of Andrographolide in Various Solvents from (288.2 to 323.2) K.
  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.
  • Atala, A., Lanza, R., Thomson, J. A., & Nerem, R. (2018). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Liu, J., Zhang, H., Zhang, L., Li, T., Liu, N., & Liu, Q. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16441.
  • Muñoz-Pinedo, C. (2011, October 28). Killing cancer cells by targeting glucose metabolism [Video]. YouTube. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Kim, M. S., Kim, T. H., Kim, D. W., & Park, J. H. (2021).
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Soderberg, T. (2023). 3.2 Solubility – Introductory Organic Chemistry.

Sources

Technical Support Center: Optimizing Fermentation Yield of Macrosphelide A

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Macrosphelide A production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the fermentation yield of this potent 16-membered macrolide. This document will serve as a comprehensive resource, offering troubleshooting guides and frequently asked questions to navigate the complexities of this compound fermentation.

Introduction to this compound

This compound is a polyketide first isolated from Microsphaeropsis sp.[1][2] and has also been produced by the fungus Pleurotus ostreatus[3]. It is a molecule of significant interest due to its various biological activities, including the inhibition of cell-cell adhesion and potential as a novel anticancer drug.[4] The biosynthesis of this compound, like other macrolides, involves a complex pathway catalyzed by polyketide synthases (PKSs) from acyl-CoA precursors.[5][6] Optimizing its production through fermentation is a critical step in harnessing its therapeutic potential.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the fermentation of this compound.

Q1: What are the primary microorganisms used for this compound production?

A1: The two main reported producers of this compound are the fungal strains Microsphaeropsis sp. (specifically strain FO-5050) and Pleurotus ostreatus.[1][3] The choice of organism can significantly impact fermentation dynamics and yield. While Microsphaeropsis sp. is the original source, Pleurotus ostreatus has been shown to produce this compound, in some cases unexpectedly during biotransformation experiments.[3]

Q2: What is the optimal temperature for this compound fermentation?

A2: The optimal temperature for this compound production by Pleurotus ostreatus is in the range of 25°C to 26°C.[3] Temperatures below this range can lead to slow biomass growth and reduced product formation, while higher temperatures (28°C–30°C) can cause culture dieback and inhibit biotransformation.[3] For any fermentation process, it is crucial to maintain a stable temperature, as fluctuations can stress the microorganism and negatively impact yield.[7][8]

Q3: What are the key media components for optimizing this compound yield?

A3: While the exact optimal medium composition can be strain-specific, key components generally include a suitable carbon source, nitrogen source, and various inorganic salts. For fungal fermentations, common carbon sources like glucose or sucrose and nitrogen sources such as yeast extract or peptone are often used.[7][9] The addition of specific inducers or precursors can also significantly enhance yield. For instance, in the case of Pleurotus ostreatus, the presence of halolactones and certain metal ions like iron and copper (2+) has been shown to increase this compound production.[3]

Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the quantification of this compound.[10] Mass spectrometry (MS) based methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can also be employed for more sensitive and specific quantification.[11] It is essential to develop a validated analytical method with a proper standard curve to ensure accurate measurements.

Q5: What is the typical duration of a this compound fermentation?

A5: The optimal fermentation time can vary depending on the strain and culture conditions. For Pleurotus ostreatus, biotransformation and production have been observed over several days, with sampling points at three, five, seven, and nine days.[3] Monitoring the production profile over time is crucial to determine the peak production point and avoid product degradation that can occur in prolonged fermentations.[12]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound fermentation.

Problem Potential Causes Recommended Solutions & Explanations
Low or No this compound Yield Suboptimal Media Composition: Lack of essential nutrients, precursors, or inducers.Optimize Media: Systematically evaluate different carbon and nitrogen sources.[7][9] For P. ostreatus, consider the addition of inducers like halolactones or metal ions (Fe²⁺, Cu²⁺) which have been shown to enhance production.[3] The rationale is that these components may act as co-factors for biosynthetic enzymes or trigger the expression of the biosynthetic gene cluster.
Incorrect Fermentation Temperature: Temperature is too high or too low for optimal enzyme activity and microbial growth.Verify and Calibrate Temperature Control: Ensure the incubator or bioreactor is maintaining the optimal temperature range of 25-26°C for P. ostreatus.[3] Even slight deviations can significantly impact metabolic activity.[13]
Inappropriate pH: The pH of the medium may be drifting outside the optimal range for the producing organism.Monitor and Control pH: Regularly measure the pH of the fermentation broth and adjust as necessary. The optimal initial pH for many fungal fermentations is around 6.5.[12] Maintaining a stable pH is critical as it affects nutrient uptake and enzyme stability.
Poor Aeration/Oxygen Supply: Insufficient dissolved oxygen can be a limiting factor in aerobic fermentations.Optimize Agitation and Aeration Rates: In a bioreactor, gradually increase the agitation speed and/or airflow rate. In shake flasks, ensure adequate headspace and use baffled flasks to improve oxygen transfer. Oxygen is often a critical substrate for the PKS enzymes involved in macrolide biosynthesis.
Slow or Stalled Fermentation Poor Inoculum Quality: The inoculum may be old, have low viability, or be of insufficient volume.Standardize Inoculum Preparation: Use a fresh, actively growing seed culture. Optimize the inoculum size; a typical starting point is 4-10% (v/v).[12] A healthy inoculum ensures a rapid onset of the exponential growth phase.
Presence of Inhibitory Substances: The medium may contain contaminants, or the producing organism may be generating inhibitory byproducts.Media Sterilization and Quality Control: Ensure complete sterilization of the media to eliminate contaminants. If byproduct inhibition is suspected, consider fed-batch fermentation to maintain low concentrations of potentially toxic metabolites.
Product Degradation Extended Fermentation Time: this compound may be susceptible to degradation by enzymes or chemical instability over long fermentation periods.Determine Optimal Harvest Time: Conduct a time-course study to identify the point of maximum accumulation. Harvesting at this peak prevents loss of the target compound.
Adsorption to Mycelia: The product may be binding to the fungal biomass, leading to lower concentrations in the supernatant.Whole Broth Extraction: When quantifying the yield, perform an extraction on the entire fermentation broth (both mycelia and supernatant) to account for any cell-associated product.

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Pleurotus ostreatus for this compound Production
  • Media Preparation:

    • Prepare the fermentation medium consisting of glucose (3 g/L) and peptobac (1 g/L).[3]

    • Dispense 100 mL of the medium into 300 mL Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 20 minutes.

  • Inoculation:

    • Aseptically inoculate each flask with a 3-day old culture of P. ostreatus.

  • Inducer Addition:

    • After three days of incubation, add 10 mg of the desired inducer (e.g., iodolactone) dissolved in 1 mL of acetone to each flask.[3]

  • Incubation:

    • Incubate the flasks on a rotary shaker at 25°C.[3]

  • Sampling and Extraction:

    • At desired time points (e.g., 3, 5, 7, and 9 days), withdraw a sample of the culture broth.

    • Extract the sample with an equal volume of chloroform or dichloromethane.

    • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.

  • Analysis:

    • Dissolve the residue in a suitable solvent (e.g., acetone) and analyze by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) or HPLC.[3]

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Prepare the extracted sample as described in Protocol 1.

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound at various concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound yield.

TroubleshootingWorkflow Start Low this compound Yield Detected Check_Media Review Media Composition Start->Check_Media Check_Conditions Verify Fermentation Conditions Start->Check_Conditions Check_Inoculum Assess Inoculum Quality Start->Check_Inoculum Analyze_Kinetics Analyze Fermentation Kinetics Start->Analyze_Kinetics Optimize_Nutrients Optimize C/N Sources & Salts Check_Media->Optimize_Nutrients Nutrient Limitation? Add_Inducers Test Inducers (e.g., halolactones, metal ions) Check_Media->Add_Inducers Inducer Deficiency? Adjust_Temp Adjust Temperature (25-26°C) Check_Conditions->Adjust_Temp Incorrect Temp? Control_pH Implement pH Control Check_Conditions->Control_pH pH Drift? Improve_Aeration Enhance Aeration/Agitation Check_Conditions->Improve_Aeration Low Oxygen? Standardize_Inoculum Standardize Inoculum Prep & Size Check_Inoculum->Standardize_Inoculum Poor Inoculum? Time_Course_Study Conduct Time-Course Study Analyze_Kinetics->Time_Course_Study Suboptimal Harvest? Check_Degradation Investigate Product Degradation Analyze_Kinetics->Check_Degradation Degradation Suspected? Solution Improved Yield Optimize_Nutrients->Solution Add_Inducers->Solution Adjust_Temp->Solution Control_pH->Solution Improve_Aeration->Solution Standardize_Inoculum->Solution Time_Course_Study->Solution Check_Degradation->Solution Polyketide_Biosynthesis cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Macrosphelide_A This compound Polyketide_Chain->Macrosphelide_A Tailoring Reactions

Caption: Generalized pathway of this compound biosynthesis from primary metabolites.

References

  • Takatsu, T., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics. [Link]

  • Góra, R., et al. (2016). A Macrosphelide as the Unexpected Product of a Pleurotus ostreatus Strain-Mediated Biotransformation of Halolactones Containing the gem-Dimethylcyclohexane Ring. Part 1. Molecules. [Link]

  • Chen, Y., et al. (2024). Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. Molecules. [Link]

  • Kobayashi, S., et al. (1998). Total synthesis of this compound. Tetrahedron Letters. [Link]

  • Yoo, J. C., & Lee, J. K. (2013). Genetic Engineering of Macrolide Biosynthesis: Past Advances, Current State, and Future Prospects. Journal of Microbiology and Biotechnology. [Link]

  • Li, Y., et al. (2024). Optimization of Fermentation Process for New Anti-Inflammatory Glycosylceramide Metabolite from Aspergillus sp. ResearchGate. [Link]

  • Wang, Y., et al. (2025). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. Frontiers in Microbiology. [Link]

  • Zhang, Z., et al. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. Molecules. [Link]

  • Boulton, R. (2018). Problem Fermentations. UC Davis Viticulture and Enology. [Link]

  • Wang, C., et al. (2023). Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435. Molecules. [Link]

  • Figaro Shakes. (2025). Troubleshooting Fermentation: Common Problems and Solutions. Figaro Shakes. [Link]

  • Antipova, T. V., et al. (2023). Organization of macrosphelide biosynthesis gene clusters. ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. National Institutes of Health. [Link]

  • Zhang, Z., et al. (2023). Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. MDPI. [Link]

  • Ingenza Ltd. (n.d.). Fermentation problems and how to solve them. Ingenza Ltd. [Link]

  • Li, J., et al. (2018). Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63. Applied and Environmental Microbiology. [Link]

  • Bolea-Fernandez, E., et al. (2021). Analytical applications of single particle inductively coupled plasma mass spectrometry: A comprehensive and critical review. Analytical Methods. [Link]

  • Rangel-Sánchez, G., et al. (2022). Production of Microsclerotia by Metarhizium sp., and Factors Affecting Their Survival, Germination, and Conidial Yield. Journal of Fungi. [Link]

  • Fan, Y., et al. (2023). Mass Spectrometry-Based High-Throughput Quantification of Bioproducts in Liquid Culture. ACS Synthetic Biology. [Link]

  • Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. Food Safety. [Link]

  • da Silva, A. C. S., et al. (2021). Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions. PLOS ONE. [Link]

  • Nguyen, T. Y., et al. (2015). Overcoming factors limiting high-solids fermentation of lignocellulosic biomass to ethanol. Proceedings of the National Academy of Sciences. [Link]

Sources

Technical Support Center: Enhancing the Stability of Macrosphelide A in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Macrosphelide A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in serum-containing media. Our goal is to equip you with the knowledge and protocols to ensure the stability and integrity of this promising therapeutic agent in your experimental setups.

Introduction to this compound and its Stability Challenges

This compound is a 16-membered macrolide that has garnered significant interest for its potent anti-cancer and anti-adhesion properties.[1][2] Its unique structure, which includes three ester bonds within its macrolactone ring, is crucial for its biological activity.[1] However, these ester linkages are also its Achilles' heel, rendering it susceptible to hydrolysis, a process significantly accelerated in biological matrices like serum, which are rich in esterase enzymes.[3][4]

The degradation of this compound in serum-containing media can lead to a loss of therapeutic efficacy and generate misleading experimental data. This guide will walk you through the causes of this instability and provide practical solutions to enhance its stability, ensuring the reliability and reproducibility of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in the presence of serum.

FAQ 1: My in vitro assay results with this compound are inconsistent and show lower than expected activity. What could be the cause?

Answer: Inconsistent or diminished activity of this compound in cell culture experiments containing serum (e.g., FBS) is a strong indicator of compound degradation. The primary culprit is enzymatic hydrolysis of the ester bonds in the this compound molecule by esterases present in the serum. This leads to the opening of the macrolactone ring, rendering the compound inactive.

To confirm if degradation is the issue, you should perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be achieved by incubating this compound in the medium and quantifying its concentration at different time points using a stability-indicating HPLC method. A significant decrease in the parent compound's peak area over time confirms instability.

FAQ 2: How can I prevent the degradation of this compound in my experiments?

Answer: There are two primary strategies to enhance the stability of this compound in serum-containing media:

  • Inhibition of Esterase Activity: This involves the addition of esterase inhibitors to your experimental setup. These molecules will block the activity of the enzymes responsible for hydrolyzing this compound.

  • Protective Formulation: This strategy involves encapsulating this compound in a protective delivery system, such as liposomes or nanoparticles. This physically shields the compound from the degradative enzymes in the medium.[5]

The choice of strategy will depend on your specific experimental design and goals. For many in vitro cell-based assays, the use of esterase inhibitors is a straightforward and effective approach. For in vivo studies, protective formulations are generally preferred to improve pharmacokinetic profiles and ensure the compound reaches its target intact.

FAQ 3: Which esterase inhibitors should I use, and at what concentration?

Answer: Serum contains a variety of esterases, with carboxylesterases being a major class responsible for drug metabolism.[3] Therefore, a broad-spectrum esterase inhibitor or a combination of inhibitors is often recommended. Commonly used and effective esterase inhibitors for stabilizing ester-containing drugs in biological matrices include:

  • Phenylmethylsulfonyl Fluoride (PMSF): A serine protease and esterase inhibitor.[6]

  • Sodium Fluoride (NaF): A general enzyme inhibitor that can inhibit some esterases.[7]

  • Bis(4-nitrophenyl) phosphate (BNPP): A potent carboxylesterase inhibitor.[7]

The optimal concentration of these inhibitors needs to be empirically determined for your specific experimental conditions. A good starting point is to screen a range of concentrations (e.g., 1-20 mM) to find the lowest effective concentration that stabilizes this compound without causing significant cytotoxicity to your cells.[8] A detailed protocol for screening esterase inhibitors is provided in the "Experimental Protocols" section.

FAQ 4: Will the esterase inhibitors affect my cells or my experimental results?

Answer: This is a critical consideration. While esterase inhibitors are invaluable for stabilizing this compound, they can have off-target effects. It is essential to run appropriate controls to ensure that the observed biological effects are due to this compound and not the inhibitors themselves.

Recommended Controls:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Inhibitor-Only Control: Cells treated with the esterase inhibitor(s) at the same concentration used in the experimental groups. This will reveal any cytotoxic or other biological effects of the inhibitor alone.

  • This compound without Inhibitor Control: This will demonstrate the baseline activity of this compound in the absence of stabilization, which is expected to be lower if degradation is significant.

By comparing the results from these control groups, you can confidently attribute the observed effects to the stabilized this compound.

FAQ 5: I am considering a protective formulation. What are the advantages of liposomes and nanoparticles?

Answer: Liposomes and nanoparticles offer several advantages for delivering unstable compounds like this compound:

  • Protection from Degradation: The lipid bilayer of liposomes or the polymeric matrix of nanoparticles physically shields the encapsulated drug from enzymatic degradation in the serum.[5][9]

  • Improved Solubility: Encapsulation can improve the aqueous solubility of hydrophobic compounds.

  • Controlled Release: The formulation can be designed for sustained release of the drug over time.

  • Targeted Delivery: The surface of liposomes and nanoparticles can be modified with ligands to target specific cells or tissues.

The choice between liposomes and nanoparticles will depend on factors such as the desired release profile, the physicochemical properties of this compound, and the specific application. Detailed protocols for preparing both liposomal and nanoparticle formulations are provided below.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop a reverse-phase HPLC method that can separate the parent this compound from its potential hydrolytic degradation products.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (both with 0.1% formic acid)
Gradient Start with 30% Acetonitrile, increase to 90% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength where this compound has absorbance (e.g., 210-230 nm, to be determined by UV scan)
Injection Volume 10-20 µL

Sample Preparation from Serum-Containing Media:

  • To 500 µL of the cell culture medium containing this compound, add 1 mL of cold acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[12]

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure it is "stability-indicating." This involves forced degradation studies (acid, base, oxidation, heat, and light) to generate degradation products and demonstrate that the method can resolve them from the parent compound.

Protocol 2: Screening of Esterase Inhibitors for this compound Stabilization

Objective: To identify the most effective esterase inhibitor and its optimal concentration for stabilizing this compound in serum-containing media.

Materials:

  • This compound stock solution

  • Serum-containing cell culture medium

  • Esterase inhibitors (e.g., PMSF, NaF, BNPP) stock solutions

  • HPLC system with a validated stability-indicating method (see Protocol 1)

Procedure:

  • Prepare a series of test solutions by spiking this compound (at your experimental concentration) into the serum-containing medium.

  • To different sets of these solutions, add varying concentrations of each esterase inhibitor (e.g., 1, 5, 10, 20 mM). Include a "no inhibitor" control.

  • Incubate all solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately process the aliquots for HPLC analysis as described in Protocol 1 to quench any further degradation.

  • Quantify the remaining percentage of this compound at each time point for each condition.

Data Analysis:

Plot the percentage of this compound remaining versus time for each inhibitor and concentration. The most effective inhibitor and concentration will be the one that shows the least degradation of this compound over the 24-hour period.

Protocol 3: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

Objective: To encapsulate this compound into liposomes to protect it from enzymatic degradation.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Dissolve the lipids (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and this compound in chloroform in a round-bottom flask.[13]

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the inner wall of the flask.[14]

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature (Tc). This will form multilamellar vesicles (MLVs).[15]

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tc.[16]

  • The resulting liposome suspension can be purified from unencapsulated this compound by size exclusion chromatography or dialysis.

Characterization:

The prepared liposomes should be characterized for:

  • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess surface charge and stability.

  • Encapsulation Efficiency (%EE): Determined by quantifying the amount of encapsulated drug versus the total drug used.

Protocol 4: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation

Objective: To encapsulate this compound into polymeric nanoparticles.

Materials:

  • Biodegradable polymer (e.g., PLGA-PEG)

  • This compound

  • A water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Water (as the anti-solvent)

  • Stirrer

Procedure:

  • Dissolve the polymer (e.g., PLGA-PEG) and this compound in the organic solvent.[17]

  • Under moderate stirring, add the organic solution dropwise into the water (the anti-solvent).[18]

  • The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

  • Stir the resulting nanoparticle suspension for several hours to allow for the complete evaporation of the organic solvent.

  • The nanoparticles can be collected by centrifugation and washed to remove unencapsulated drug.

Characterization:

Similar to liposomes, the nanoparticles should be characterized for size, PDI, zeta potential, and encapsulation efficiency.

Visualization of Workflows and Mechanisms

Degradation Pathway of this compound

MacrosphelideA This compound (Active) HydrolyzedProduct Hydrolyzed this compound (Inactive) MacrosphelideA->HydrolyzedProduct Hydrolysis of Ester Bonds SerumEsterases Serum Esterases SerumEsterases->HydrolyzedProduct

Caption: Enzymatic degradation of this compound.

Stabilization Strategies Workflow

cluster_problem Problem cluster_solutions Solutions cluster_formulation_types Formulation Types Problem This compound Instability in Serum-Containing Media Inhibitors Esterase Inhibitors (e.g., PMSF, NaF) Problem->Inhibitors Formulation Protective Formulation Problem->Formulation Liposomes Liposomes Formulation->Liposomes Nanoparticles Nanoparticles Formulation->Nanoparticles

Caption: Approaches to enhance this compound stability.

References

  • Hayashi, M., Kim, Y. P., Hiraoka, H., Natori, M., Takamatsu, S., Kawakubo, T., Masuma, R., Komiyama, K., & Omura, S. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(12), 1435–1439.
  • Uchida, R., Tomoda, H., Dong, Y., & Omura, S. (1996). Macrosphelides C-I, new anti-cell adhesion molecules produced by Microsphaeropsis sp. FO-5050. The Journal of Antibiotics, 49(10), 982–988.
  • Bahrami, Y., & Mozafari, M. R. (2006). A novel and rapid HPLC method for the determination of erythromycin in human plasma.
  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2009). A stability-indicating HPLC method for the determination of clarithromycin and its related substances in bulk drug and pharmaceutical formulations.
  • Li, W., & Jia, H. (2013). Stability of ester-containing drugs in blood. Current drug metabolism, 14(1), 93-104.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.
  • Malam, Y., Loizidou, M., & Seifalian, A. M. (2009). Liposomes and nanoparticles: nanosized vehicles for drug delivery in cancer. Trends in pharmacological sciences, 30(11), 592-599.
  • Sultan, A., & El-Gizawy, S. (2012). Development and validation of a stability-indicating HPLC method for the determination of azithromycin in bulk and pharmaceutical dosage forms.
  • La-Beck, N. M., & Zamboni, W. C. (2010). A validated, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry method for the quantification of liposomal and nonliposomal annamycin in human plasma.
  • Di, L., & Kerns, E. H. (2005). A screening method for determining the plasma stability of ester-containing compounds. Journal of pharmaceutical and biomedical analysis, 39(3-4), 582-588.
  • Abu-Lila, A. S., Suzuki, T., & Ishida, T. (2013). The current state and future prospects of liposomal drugs in cancer therapy. Cancers, 5(2), 515-549.
  • Fessi, H., Puisieux, F., Devissaguet, J. P., Ammoury, N., & Benita, S. (1989). Nanocapsule formation by interfacial polymer deposition following solvent displacement. International journal of pharmaceutics, 55(1), R1-R4.
  • Laizure, S. C., Herring, V., Hu, Z., Meibohm, B., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
  • Date, A. A., Nagarsenker, M. S., & Patravale, V. B. (2007). Long circulating nanoparticles: a new drug delivery platform. Journal of Pharmacy and Pharmacology, 59(6), 765-774.
  • Gref, R., Minamitake, Y., Peracchia, M. T., Trubetskoy, V., Torchilin, V., & Langer, R. (1994). Biodegradable long-circulating polymeric nanospheres. Science, 263(5153), 1600-1603.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1-16.
  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185.
  • Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method for the encapsulation of drug into PLA-PEG nanoparticles. European journal of pharmaceutical sciences, 24(1), 67-75.
  • Cryo-TEM of nanoparticle and liposome preparations. (n.d.). Retrieved from [Link]

  • Morar, M., Wright, G. D., & Junop, M. S. (2012). Mechanism and diversity of the erythromycin esterase family of enzymes. Biochemistry, 51(9), 1732-1743.
  • Lasic, D. D. (1998). Novel applications of liposomes. Trends in biotechnology, 16(7), 307-321.
  • Olson, F., Hunt, C. A., Szoka, F. C., Vail, W. J., & Papahadjopoulos, D. (1979). Preparation of liposomes of defined size distribution by extrusion through polycarbonate membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 557(1), 9-23.
  • Sample Preparation for HPLC. (n.d.). Retrieved from [Link]

  • Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of molecular biology, 13(1), 238-252.
  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. (2012). Rapid Communications in Mass Spectrometry, 26(15), 1761-1770.
  • Sample Preparation in HPLC Analysis: Step Guides and Common Techniques. (n.d.). Retrieved from [Link]

  • Preparation and characterization of liposomes loaded with silver nanoparticles obtained by green synthesis. (2020). Brazilian Journal of Pharmaceutical Sciences, 56.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (2020). LCGC North America, 38(10), 558-562.
  • NOVEL SYNTHESIS OF POLYMERIC NANOPARTICLES FOR DRUG DELIVERY APPLICATIONS USING MICROFLUIDIC RAPID MIXING. (n.d.). Retrieved from [Link]

  • LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. (2012). International Journal of Pharmaceutical Studies and Research, 3(2), 14-20.
  • A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models. (2023). Austin Journal of Nanomedicine & Nanotechnology, 10(1).
  • Mass Spectrometry-Based High-Throughput Quantification of Bioproducts in Liquid Culture. (2023). ACS Synthetic Biology, 12(3), 735-743.
  • An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 87-95.
  • Studies on the specificity of a serine-esterase inhibitor, phenylmethylsulfonyl fluoride (PMSF). (1983). Medical Hypotheses, 10(3), 303-308.
  • Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery. (2023).
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Molecules, 26(12), 3685.
  • The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. (2023). Pharmaceutics, 15(1), 289.
  • Stable Polymer Nanoparticles with Exceptionally High Drug Loading by Sequential Nanoprecipitation. (2017).
  • Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. (2021). In Liposomes in Drug Delivery. Humana, New York, NY.
  • Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. (2015). Brazilian oral research, 29, 1-6.
  • Development and Characterization of Nanoscale Gel-Core Liposomes Using a Short Self-Assembled Peptide Hydrogel: Implications for Drug Delivery. (2023).

Sources

Purification of Macrosphelide A from crude fungal extracts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification of Macrosphelide A from Fungal Extracts (Microsphaeropsis sp., Coniothyrium sp.) Ticket ID: MSA-PUR-001 Lead Scientist: Dr. A. Vance, Senior Applications Specialist

Introduction

Welcome to the technical support hub for this compound (MSA). This guide addresses the specific challenges associated with isolating this 16-membered macrolide polylactone. MSA is a potent cell-adhesion inhibitor originally isolated from Microsphaeropsis sp.[1] FO-5050.[1][2][3][4]

The Core Challenge: MSA is often co-produced with structurally similar analogs (Macrosphelides B, C, E), making chromatographic resolution difficult. Furthermore, its polylactone structure requires careful pH handling to prevent ring hydrolysis.

Module 1: Extraction & Upstream Processing

Focus: Maximizing recovery from fermentation broth while minimizing background matrix.

Q: My crude extract yield is high, but the MSA content is <1%. How do I improve selectivity during the initial extraction?

A: The issue is likely the co-extraction of highly polar mycelial components or lipids. Protocol Adjustment:

  • Broth Separation: Do not extract the whole broth immediately. Centrifuge or filter to separate the mycelial cake from the supernatant. MSA is largely extracellular, but significant amounts can remain trapped in the mycelium.

  • Solvent Partitioning:

    • Supernatant: Extract with Ethyl Acetate (EtOAc) at pH 6.0–7.0 .

    • Mycelium: Extract with Acetone first to break cell walls, then partition the acetone extract between water and EtOAc.

  • Why this works: Direct extraction of whole broth creates emulsions and pulls out excess proteins. Partitioning the acetone extract removes highly lipophilic fats that interfere with downstream silica columns.

Q: I am seeing degradation of MSA in my crude extract after rotary evaporation. What is happening?

A: this compound contains three ester bonds within its 16-membered ring.[2] It is susceptible to hydrolysis, particularly in alkaline conditions or if the water bath temperature is too high during concentration. Troubleshooting Steps:

  • Check pH: Ensure your aqueous phase was not basic (pH > 8.0) prior to extraction.

  • Temperature Control: Maintain rotary evaporator bath temperature below 40°C .

  • Acid Sensitivity: While MSA is relatively stable in mild acid, avoid leaving it in acidic aqueous solutions for prolonged periods. Neutralize extracts immediately if acid was used to adjust the broth.

Module 2: Intermediate Purification (Flash Chromatography)

Focus: Bulk removal of pigments and separation of major fractions.

Q: My silica column is clogging, and MSA elutes as a broad smear. How do I fix this?

A: Fungal extracts are rich in fatty acids and polymeric pigments that bind irreversibly to silica. The Fix: Sephadex LH-20 Pre-treatment. Before silica chromatography, pass your crude EtOAc extract through a Sephadex LH-20 column using Methanol (MeOH) as the eluent.

  • Mechanism: Sephadex LH-20 acts via size exclusion and adsorption. It effectively removes high-molecular-weight pigments and highly polar impurities that poison silica columns.

  • Result: You will obtain a cleaner "yellow oil" fraction containing the macrolides, which will band sharply on subsequent silica columns.

Q: What is the optimal solvent system for Silica Gel 60 fractionation?

A: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) is the gold standard for Macrosphelides.

  • Start: 100:0 CHCl₃ (to elute non-polar lipids).

  • Ramp: 100:1

    
     50:1 
    
    
    
    20:1 CHCl₃:MeOH.
  • Target: MSA typically elutes between 50:1 and 20:1.

  • Note: Macrosphelide B (MSB) is more polar and will elute after MSA. If you use a gradient that is too steep (e.g., jumping to 10:1), they will co-elute.

Module 3: High-Resolution Polishing (HPLC)

Focus: Separating this compound from B and other congeners.

Q: I cannot separate this compound from Macrosphelide B on my C18 column. They co-elute as a "shoulder" peak.

A: This is the most common purification failure. MSA and MSB differ only slightly in oxidation state/stereochemistry. Optimization Strategy:

  • Stationary Phase: Use a high-surface-area ODS (Octadecylsilane) column (e.g., 5µm, 250 x 10 mm for semi-prep).

  • Mobile Phase: Switch from Methanol/Water to Acetonitrile (ACN)/Water . ACN provides sharper peak shapes for macrolides.

  • Isocratic Hold: Do not use a linear gradient for the critical pair.

    • Protocol: Run a gradient to 40% ACN, then hold isocratically at 40-45% ACN for 20 minutes.

    • Why: The isocratic hold maximizes the interaction time difference (selectivity,

      
      ) between the two similar compounds.
      
  • Detection: Monitor at 210–215 nm . Macrosphelides lack strong chromophores; they rely on the end-absorption of the ester carbonyls.

Summary of Physicochemical Properties for Identification
PropertyThis compound (MSA)Macrosphelide B (MSB)
Molecular Formula


Polarity Less Polar (Elutes First)More Polar (Elutes Second)
Appearance Colorless needles/oilColorless oil
UV Absorption End absorption (<220 nm)End absorption (<220 nm)
Key Separation Factor Hydrophobicity (C18)Hydroxyl group interactions

Visual Workflows

Figure 1: Purification Workflow

A logical flow from fermentation broth to pure crystal.

MSA_Purification cluster_extract Extraction Phase Broth Fermentation Broth (Microsphaeropsis sp.) Centrifuge Centrifugation/Filtration Broth->Centrifuge Mycelium Mycelium Cake (Acetone Extraction) Centrifuge->Mycelium Supernatant Supernatant (pH 6-7) Centrifuge->Supernatant EtOAc EtOAc Partitioning Mycelium->EtOAc Supernatant->EtOAc Crude Crude Extract (Brown Oil) EtOAc->Crude Sephadex Sephadex LH-20 (MeOH Elution) Crude->Sephadex Enriched Enriched Fraction (Pigment Free) Sephadex->Enriched Silica Silica Gel 60 (CHCl3:MeOH Gradient) Enriched->Silica SemiPure Semi-Pure MSA (Elutes ~50:1 to 20:1) Silica->SemiPure HPLC Reverse Phase HPLC (C18, ACN:H2O Isocratic) SemiPure->HPLC Final Pure this compound (>98%) HPLC->Final

Caption: Step-by-step isolation protocol emphasizing the Sephadex LH-20 cleanup step prior to silica chromatography.

Figure 2: Troubleshooting Decision Tree

Diagnosing common failures in the purification process.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield? IssueType->LowYield Impurity Co-eluting Impurity? IssueType->Impurity Degradation Degradation? IssueType->Degradation CheckMycelium Extract Mycelium Separately? LowYield->CheckMycelium Yes GradientSlope Decrease HPLC Gradient Slope Impurity->GradientSlope MSA/MSB overlap CheckpH Check Extraction pH (Was it >8?) Degradation->CheckpH Action1 Acidify to pH 6 Re-extract CheckpH->Action1 No Action4 Keep Temp <40°C Avoid Strong Base CheckpH->Action4 Yes Action2 Use Acetone on Cell Mass CheckMycelium->Action2 No Action3 Use Isocratic Hold (40% ACN) GradientSlope->Action3

Caption: Diagnostic logic for resolving yield loss, degradation, and separation efficiency issues.

Module 4: Stability & Storage

Q: How should I store the purified compound? A:

  • State: Store as a dry film or lyophilized powder. Avoid storing in solution (especially aqueous) for long periods.

  • Temperature: -20°C.

  • Solvent: If solution storage is necessary, use anhydrous DMSO or Methanol. Avoid DMSO if you plan to recover the compound later, as it is difficult to remove without high heat (which risks degradation).

References

  • Hayashi, M., Kim, Y. P., Hiraoka, H., Natori, M., Takamatsu, S., Kawakubo, T., ...[2] & Omura, S. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule.[2][3] I. Taxonomy, fermentation, isolation and biological activities.[2] The Journal of Antibiotics, 48(12), 1435-1439.[2] [Link]

  • Takamatsu, S., Kim, Y. P., Hayashi, M., Hiraoka, H., Natori, M., Komiyama, K., & Omura, S. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation.[1][2] The Journal of Antibiotics, 49(1), 95-100. [Link]

  • Fukami, A., Kim, Y. P., Matsumoto, A., Takahashi, Y., Shiomi, K., Tomoda, H., ... & Omura, S. (1998). Macrosphelides C and D, novel inhibitors of cell adhesion produced by Microsphaeropsis sp. FO-5050.[1][2][3][4] The Journal of Antibiotics, 51(1), 1-7. [Link]

  • Sunazuka, T., Hirose, T., Shirahata, T., Harigaya, Y., Hayashi, M., Komiyama, K., & Omura, S. (2000). Total synthesis of macrosphelides A and B. Journal of the American Chemical Society, 122(10), 2122-2123. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Natural vs. Synthetic Macrosphelide A: Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrosphelide A, a 16-membered macrolide originally isolated from the fungus Microsphaeropsis sp., has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] Initially identified as an inhibitor of cell-cell adhesion, subsequent research has unveiled its potential as an anticancer agent, attributed to its ability to induce apoptosis and modulate cancer cell metabolism.[3][4][5] With the advent of sophisticated synthetic chemistry, the total synthesis of this compound and a variety of its analogs has been achieved, opening avenues for structural modifications to enhance its therapeutic properties.[6][7] This guide provides a comprehensive comparison of the biological activities of natural and synthetic this compound, supported by experimental data, detailed methodologies, and an exploration of its underlying mechanisms of action. While a direct, head-to-head comparison of the biological activity of natural versus a direct synthetic equivalent of this compound under identical experimental conditions is not extensively documented in peer-reviewed literature, this guide will juxtapose the available data to provide a comprehensive overview for researchers.

Comparative Biological Activity: A Tale of Two Sources

The central question for researchers is whether synthetic this compound retains the full biological activity of its natural counterpart and if synthetic modifications can lead to enhanced potency. The available evidence suggests that synthetic this compound is biologically active and that synthetic derivatives can indeed surpass the activity of the natural product.

Cytotoxicity and Anticancer Effects

Natural this compound has demonstrated modest cytotoxic activity against various cancer cell lines. However, a significant breakthrough in demonstrating its anticancer potential came from the elucidation of its mechanism of action, which involves the simultaneous inhibition of key enzymes in cancer metabolism.[3]

A study on a synthetically derived C3-phenyl derivative of this compound revealed a remarkable improvement in cytotoxic activity against the SKOV3 human ovarian cancer cell line compared to the natural this compound.[6] This finding underscores the potential of synthetic chemistry to fine-tune the structure of this compound for enhanced anticancer efficacy.

Table 1: Comparative Cytotoxicity of this compound and its Synthetic Derivative

CompoundCell LineIC50 (µM)Source
Natural this compoundSKOV3>100[6]
Synthetic 3-phenyl-Macrosphelide ASKOV3~25[6]

Note: The data presented is collated from the cited study and represents a direct comparison under the same experimental conditions.

Inhibition of Cell-Cell Adhesion

The initial discovery of this compound was based on its ability to inhibit the adhesion of HL-60 cells to human umbilical vein endothelial cells (HUVEC), a crucial process in inflammation and cancer metastasis.[2][4] Natural this compound was found to inhibit this interaction with a half-maximal inhibitory concentration (IC50) of 3.5 µM.[4] While the total synthesis of this compound has been achieved, specific quantitative data on the cell adhesion inhibitory activity of the synthetic version is not as readily available in the literature. However, the successful synthesis of a this compound-biotin chimera for target identification studies implies that the synthetic core structure retains the necessary conformation for biological interactions.[5]

Antimicrobial and Anti-Angiogenic Potential

Natural this compound has been reported to possess antimicrobial activity, although some studies indicate it is weak or inactive at higher concentrations.[4][7] The antimicrobial spectrum of synthetic this compound has not been extensively characterized in comparative studies.

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. While not a primary reported activity, the broader class of macrolides has been investigated for anti-angiogenic properties. Further investigation into the anti-angiogenic effects of both natural and synthetic this compound could be a promising area for future research.

Mechanisms of Action: A Dual-Pronged Attack on Cancer

The anticancer effects of this compound stem from its ability to induce programmed cell death (apoptosis) and disrupt the metabolic machinery of cancer cells.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the mitochondrial or intrinsic pathway.[8] This process is characterized by the loss of mitochondrial membrane potential and the release of cytochrome c, leading to the activation of a cascade of caspases that execute cell death.[8] Synthetic derivatives of this compound have also been shown to be potent inducers of apoptosis.[9]

Inhibition of Cancer Metabolism

A key finding in understanding the anticancer activity of this compound is its ability to simultaneously inhibit three critical enzymes involved in the Warburg effect, a metabolic hallmark of cancer: enolase 1 (ENO1), aldolase A (ALDOA), and fumarate hydratase (FH).[3] By targeting both glycolysis and the tricarboxylic acid (TCA) cycle, this compound effectively chokes off the energy supply of cancer cells, leading to cell death.[3]

MacrosphelideA_Mechanism cluster_Cell Cancer Cell cluster_Metabolism Metabolic Pathways cluster_Apoptosis Apoptosis Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Production Glycolysis->ATP ENO1 ENO1 ALDOA ALDOA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TCA_Cycle->ATP FH FH Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis MacrosphelideA This compound MacrosphelideA->ENO1 inhibits MacrosphelideA->ALDOA inhibits MacrosphelideA->FH inhibits MacrosphelideA->Mitochondrion induces stress Experimental_Workflow cluster_Workflow Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with This compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound stands as a compelling natural product with significant potential for development as an anticancer therapeutic. The successful total synthesis of this compound has not only provided a renewable source for this compound but has also opened the door for medicinal chemistry efforts to enhance its biological activity. The discovery that a synthetic derivative possesses superior cytotoxicity compared to the natural form highlights the promise of this approach. The dual mechanism of action, involving the induction of apoptosis and the disruption of cancer cell metabolism, makes this compound and its analogs particularly attractive candidates for further investigation. While direct comparative studies between natural and synthetic this compound are needed to fully understand any subtle differences in their biological profiles, the current body of research strongly supports the continued exploration of this fascinating macrolide for the development of novel cancer therapies.

References

  • Paek, S. M., et al. (2014). Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative. Molecules, 19(11), 17665-17675. [Link]

  • Ahn, J. W., et al. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. International Journal of Molecular Sciences, 22(20), 11234. [Link]

  • Komiyama, K., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(11), 1243-1247. [Link]

  • Paek, S. M., et al. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Molecules, 19(10), 15876-15893. [Link]

  • Ahmed, K., et al. (2009). Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain. Chemico-Biological Interactions, 177(3), 217-226. [Link]

  • Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of Antibiotics, 49(1), 95-98. [Link]

  • Kondo, T., et al. (2009). Enhancement of macrosphelide-induced apoptosis by mild hyperthermia. International Journal of Hyperthermia, 25(3), 224-231. [Link]

  • Paek, S. M., et al. (2014). Design and Synthesis of a this compound-biotin Chimera. Bulletin of the Korean Chemical Society, 35(9), 2791-2794. [Link]

  • Rho, M. C., et al. (2000). Absolute stereostructures of cell-adhesion inhibitors, macrosphelides C, E–G and I, produced by a Periconia species separated from an Aplysia sea hare. Journal of the Chemical Society, Perkin Transactions 1, (21), 3657-3662. [Link]

  • Komiyama, K., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 48(11), 1243-1247. [Link]

  • Paek, S. M., et al. (2014). Design and Synthesis of a this compound-biotin Chimera. Bulletin of the Korean Chemical Society, 35(9), 2791-2794. [Link]

  • Ahmed, K., et al. (2009). Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain. Chemico-biological interactions, 177(3), 217–226. [Link]

  • Ahn, J. W., et al. (2021). This compound Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH. International journal of molecular sciences, 22(20), 11234. [Link]

  • Paek, S. M., et al. (2014). Development of an Advanced Synthetic Route to Macrosphelides and Its Application to the Discovery of a More Potent Macrosphelide Derivative. Molecules (Basel, Switzerland), 19(11), 17665–17675. [Link]

  • Paek, S. M., et al. (2014). Synthetic Advances in Macrosphelides: Natural Anticancer Agents. Molecules (Basel, Switzerland), 19(10), 15876–15893. [Link]

  • Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of antibiotics, 49(1), 95–98. [Link]

  • Kondo, T., et al. (2009). Enhancement of macrosphelide-induced apoptosis by mild hyperthermia. International journal of hyperthermia : the official journal of European Society for Hyperthermic Oncology, North American Hyperthermia Group, 25(3), 224–231. [Link]

  • Kondo, T., et al. (2009). Enhancement of macrosphelide-induced apoptosis by mild hyperthermia. International journal of hyperthermia : the official journal of European Society for Hyperthermic Oncology, North American Hyperthermia Group, 25(3), 224–231. [Link]

  • Rho, M. C., et al. (2000). Absolute stereostructures of cell-adhesion inhibitors, macrosphelides C, E-G and I, produced by a Periconia species separated from an Aplysia sea hare. Journal of the Chemical Society, Perkin Transactions 1, (21), 3657-3662. [Link]

  • Paek, S. M., et al. (2014). Design and Synthesis of a this compound-biotin Chimera. Bulletin of the Korean Chemical Society, 35(9), 2791-2794. [Link]

  • Komiyama, K., et al. (1995). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. I. Taxonomy, fermentation, isolation and biological activities. The Journal of antibiotics, 48(11), 1243–1247. [Link]

  • Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of antibiotics, 49(1), 95–98. [Link]

  • Takamatsu, S., et al. (1996). Macrosphelide, a novel inhibitor of cell-cell adhesion molecule. II. Physicochemical properties and structural elucidation. The Journal of antibiotics, 49(1), 95–98. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.